N-(3-chloropropyl)benzamide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
10554-29-7 |
|---|---|
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
N-(3-chloropropyl)benzamide |
InChI |
InChI=1S/C10H12ClNO/c11-7-4-8-12-10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13) |
InChI Key |
NYUVQCUJCKONPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(3-chloropropyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(3-chloropropyl)benzamide, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data to support research and development efforts in medicinal chemistry and drug discovery.
Introduction
This compound serves as a crucial building block in organic synthesis, particularly in the preparation of pharmacologically active molecules. Its bifunctional nature, possessing both an amide linkage and a reactive alkyl chloride, allows for diverse chemical modifications, making it a valuable precursor for creating extensive compound libraries for drug screening. The synthesis of this compound is of significant interest to researchers focused on developing novel therapeutics.
Core Synthesis Pathway
The most common and efficient method for the synthesis of this compound is the nucleophilic acyl substitution reaction between benzoyl chloride and 3-chloropropylamine. This reaction, often referred to as Schotten-Baumann reaction conditions, proceeds readily under basic conditions to afford the desired amide product.
The general reaction scheme is as follows:
The reaction is typically carried out in a suitable organic solvent, and a base is added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The choice of base and solvent can influence the reaction rate and yield.
Experimental Protocols
This section provides a detailed experimental procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| Benzoyl Chloride | C₇H₅ClO | 140.57 |
| 3-Chloropropylamine hydrochloride | C₃H₉Cl₂N | 130.02 |
| Triethylamine (or other suitable base) | C₆H₁₅N | 101.19 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 |
| Sodium Bicarbonate (saturated solution) | NaHCO₃ | 84.01 |
| Brine (saturated NaCl solution) | NaCl | 58.44 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |
Synthesis Procedure
A general and robust procedure for the synthesis of N-substituted benzamides can be adapted for the specific synthesis of this compound. The following protocol is based on established methods for similar amide bond formations.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloropropylamine hydrochloride (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane. Cool the mixture to 0 °C using an ice bath.
-
Addition of Benzoyl Chloride: To the cooled and stirring solution, add benzoyl chloride (1.0 equivalent) dropwise via a syringe or dropping funnel. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system to yield the pure product.
Quantitative Data
The following table summarizes typical quantitative data associated with the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Typical Yield | 75-90% |
| Melting Point | Not widely reported, but expected to be a low-melting solid or oil |
| Molecular Formula | C₁₀H₁₂ClNO |
| Molecular Weight | 197.66 g/mol |
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic peaks for the aromatic protons of the benzoyl group, as well as signals for the propyl chain protons. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the propyl chain.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹, and an N-H stretch around 3300 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of this compound, along with characteristic fragmentation patterns.
Visualizations
Synthesis Pathway Diagram
The following diagram illustrates the chemical transformation in the synthesis of this compound.
Caption: Synthesis of this compound.
Experimental Workflow Diagram
This diagram outlines the key steps in the experimental procedure.
Caption: Experimental workflow for synthesis.
Safety Considerations
-
Benzoyl chloride is corrosive, a lachrymator, and reacts with water to release HCl gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
3-Chloropropylamine hydrochloride is harmful if swallowed or in contact with skin. Appropriate PPE should be worn.
-
Triethylamine is flammable and has a strong, unpleasant odor. It should be handled in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
Conclusion
The synthesis of this compound via the reaction of benzoyl chloride and 3-chloropropylamine is a reliable and efficient method. This guide provides the necessary details for researchers to successfully synthesize and characterize this important chemical intermediate. Adherence to the outlined protocols and safety precautions is essential for obtaining a high yield of the pure product and ensuring laboratory safety.
An In-depth Technical Guide to the Physicochemical Properties of N-(3-chloropropyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-chloropropyl)benzamide is a chemical compound within the broader class of benzamides, which are noted for their diverse biological activities. Understanding the physicochemical properties of this specific molecule is fundamental for its potential application in research and development, particularly in the fields of medicinal chemistry and material science. This technical guide provides a summary of the known physicochemical data, outlines relevant experimental protocols, and presents logical workflows for its synthesis and characterization.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO | [1] |
| Molecular Weight | 197.66 g/mol | [1] |
| LogP (octanol-water partition coefficient) | 2.62 | [1] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Water Solubility | Not available |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of N-substituted benzamides is the reaction of a benzoyl chloride with a primary amine. For this compound, this involves the reaction of benzoyl chloride with 3-chloropropylamine.
Materials:
-
Benzoyl chloride
-
3-chloropropylamine
-
Anhydrous dichloromethane (DCM) or similar aprotic solvent
-
Triethylamine or other suitable base
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloropropylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a hexanes/ethyl acetate gradient.
-
Collect the fractions containing the pure product and concentrate to yield the final product.
-
Characterize the purified compound using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its identity and purity.
Synthesis Workflow for this compound.
Determination of Physicochemical Properties
Melting Point Determination (Capillary Method):
-
A small, dry sample of the purified this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is raised at a slow, controlled rate.
-
The temperature range from which the sample starts to melt until it is completely liquid is recorded as the melting point.
Boiling Point Determination (Distillation Method):
-
A sample of the purified liquid is placed in a distillation flask.
-
The flask is heated, and the vapor is allowed to rise and condense in a condenser.
-
The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For solids with high boiling points, vacuum distillation may be necessary.
Solubility Determination (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol) in a sealed flask.
-
The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove the undissolved solid.
-
The concentration of the solute in the filtrate is determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Biological Activity
While specific biological activities and signaling pathways for this compound are not detailed in the available literature, the benzamide scaffold is present in a wide range of biologically active molecules. Benzamide derivatives have been reported to exhibit activities such as antifungal and insecticidal properties.[2][3] The evaluation of the biological activity of a novel compound like this compound would typically involve a series of in vitro and/or in vivo screening assays.
General Workflow for Biological Activity Screening.
Conclusion
This technical guide provides a foundational understanding of this compound based on available data. While key experimental physicochemical properties remain to be determined, the provided synthesis and characterization protocols offer a clear path for researchers to produce and further investigate this compound. The known biological activities of the broader benzamide class suggest that this compound could be a candidate for various biological screenings. Further experimental investigation is necessary to fully elucidate its properties and potential applications.
References
- 1. This compound | CAS#:10554-29-7 | Chemsrc [chemsrc.com]
- 2. Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo [mdpi.com]
- 3. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
N-(3-chloropropyl)benzamide: Uncharted Territory in Pharmacology
Despite a thorough review of scientific literature and chemical databases, a mechanism of action for the compound N-(3-chloropropyl)benzamide has not been elucidated. Extensive searches have yielded no published research detailing its biological activity, molecular targets, or pharmacological effects. Consequently, the creation of an in-depth technical guide on its core mechanism, including quantitative data, experimental protocols, and signaling pathway diagrams, is not possible at this time.
The absence of information on this compound in peer-reviewed journals and pharmacological databases suggests that this compound has likely not been a subject of significant biological investigation. While its synthesis is chemically straightforward, its potential interactions with biological systems remain uninvestigated and unreported.
For researchers, scientists, and drug development professionals, this compound represents a veritable "blank slate." No data is available on its potential enzyme inhibition, receptor binding affinity, or its effects on any cellular or physiological pathways. Therefore, any exploration into the bioactivity of this compound would be novel research.
Should a research program be initiated to determine the mechanism of action of this compound, a potential, though purely hypothetical, workflow for such an investigation is outlined below.
Hypothetical Research Workflow
A logical first step would be to screen the compound against a broad panel of common biological targets to identify any potential interactions. This could be followed by more focused secondary assays to confirm and characterize any initial "hits." A generalized workflow for such a research endeavor is depicted below.
Caption: A hypothetical workflow for investigating the mechanism of action of a novel compound.
Further research, should initial screening prove fruitful, would be required to construct any meaningful signaling pathway diagrams or to develop detailed experimental protocols. Without this foundational data, any such visualizations or methodologies would be purely speculative.
Spectroscopic and Synthetic Profile of N-(3-chloropropyl)benzamide (CAS 10554-29-7)
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic protocol for N-(3-chloropropyl)benzamide, a chemical compound identified by the CAS number 10554-29-7. This document is intended to serve as a valuable resource for scientists and researchers engaged in drug discovery and development, offering detailed data and procedural information to support their research endeavors.
Chemical Identity and Properties
This compound is a derivative of benzamide featuring a 3-chloropropyl substituent on the nitrogen atom. Its molecular structure consists of a central amide functional group linking a phenyl ring to a propyl chain terminated by a chlorine atom.
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 10554-29-7 |
| Molecular Formula | C₁₀H₁₂ClNO |
| Molecular Weight | 197.66 g/mol |
| IUPAC Name | This compound |
Spectroscopic Data (Predicted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is anticipated to exhibit characteristic signals corresponding to the aromatic protons of the benzoyl group and the aliphatic protons of the 3-chloropropyl chain.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.7 | m | 2H | Aromatic (ortho-protons of benzoyl group) |
| ~ 7.5 - 7.4 | m | 3H | Aromatic (meta- and para-protons of benzoyl group) |
| ~ 6.5 - 6.0 | br s | 1H | N-H (amide proton) |
| ~ 3.7 | t | 2H | -CH₂-Cl |
| ~ 3.5 | q | 2H | -NH-CH₂- |
| ~ 2.1 | p | 2H | -CH₂-CH₂-CH₂- |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will provide insights into the carbon framework of the molecule, with distinct signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the propyl chain.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 167 | C=O (amide carbonyl) |
| ~ 134 | Aromatic (quaternary carbon of benzoyl group) |
| ~ 131 | Aromatic (para-carbon of benzoyl group) |
| ~ 128 | Aromatic (meta-carbons of benzoyl group) |
| ~ 127 | Aromatic (ortho-carbons of benzoyl group) |
| ~ 45 | -CH₂-Cl |
| ~ 40 | -NH-CH₂- |
| ~ 32 | -CH₂-CH₂-CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group, as well as vibrations associated with the aromatic ring and the C-Cl bond.
Table 4: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Strong, broad | N-H stretch (amide) |
| ~ 3060 | Medium | C-H stretch (aromatic) |
| ~ 2950 | Medium | C-H stretch (aliphatic) |
| ~ 1640 | Strong | C=O stretch (Amide I band) |
| ~ 1540 | Strong | N-H bend (Amide II band) |
| ~ 1480, 1450 | Medium | C=C stretch (aromatic ring) |
| ~ 750 - 650 | Strong | C-Cl stretch |
Mass Spectrometry
The mass spectrum (electron ionization) is predicted to show a molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the amide bond and the loss of the chloropropyl side chain.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 197/199 | Moderate | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 122 | High | [M - C₃H₆Cl]⁺ (Loss of the chloropropyl radical) |
| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following sections outline representative experimental procedures for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A common method for the synthesis of N-substituted benzamides is the acylation of a primary amine with benzoyl chloride.
Procedure:
-
To a solution of 3-chloropropan-1-amine (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine or pyridine (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted benzoyl chloride, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm).
Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
Mass Spectrometry (MS): Mass spectral data can be acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting fragments are analyzed.
Visualized Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow for this compound.
"literature review of benzamide derivatives in pharmacology"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide, a simple aromatic amide consisting of a benzene ring linked to an amide functional group, serves as the foundational scaffold for a vast and pharmacologically diverse class of derivatives. These compounds have demonstrated a remarkable range of biological activities, leading to their development as crucial therapeutic agents in numerous areas of medicine.[1] Their versatility stems from the ability to readily modify the benzamide core, allowing for fine-tuning of physicochemical properties and target specificity. This guide provides a comprehensive literature review of benzamide derivatives, focusing on their mechanisms of action, pharmacological applications, quantitative structure-activity relationships, and the experimental protocols used for their evaluation.
Key therapeutic areas where benzamide derivatives have made a significant impact include oncology, psychiatry, and gastroenterology. For instance, several derivatives function as atypical antipsychotics, antiemetics, and prokinetic agents by modulating dopamine and serotonin receptors.[1] More recently, their role as epigenetic modulators, specifically as histone deacetylase (HDAC) inhibitors, has established them as a promising class of anticancer agents.[2][3] This document will delve into these applications, presenting curated data and methodologies to aid researchers in the ongoing discovery and development of novel benzamide-based therapeutics.
Core Mechanisms of Action
The pharmacological diversity of benzamide derivatives is rooted in their ability to interact with a wide array of biological targets. The specific mechanism of action is highly dependent on the nature and position of substituents on the benzamide scaffold.
Receptor Modulation: Dopamine and Serotonin Pathways
A prominent class of benzamide drugs, particularly those used in psychiatry and gastroenterology, function by modulating neurotransmitter receptors.
-
Dopamine D2/D3 Receptor Antagonism : Many antipsychotic and antiemetic benzamides act as antagonists at dopamine D2 and D3 receptors.[4] In conditions like schizophrenia, excessive dopaminergic activity in the mesolimbic pathway is associated with positive symptoms. Benzamide derivatives can block postsynaptic D2/D3 receptors, reducing this hyperactivity.[4] Amisulpride is a classic example that, at high doses, blocks these postsynaptic receptors, while at lower doses, it preferentially blocks presynaptic autoreceptors, leading to an increase in dopamine release and efficacy against negative symptoms.[4]
-
Serotonin Receptor Interactions : Several benzamide derivatives also exhibit significant affinity for serotonin (5-HT) receptors. They can act as 5-HT2A antagonists and 5-HT1A agonists, a profile associated with atypical antipsychotics that may reduce the risk of extrapyramidal side effects.[5] Others, like the prokinetic agent cisapride, are 5-HT4 receptor agonists.
The interplay between dopamine and serotonin receptor activity is crucial for the therapeutic profile of many neuroleptic agents.
Figure 1: Dopamine Receptor Antagonism by Benzamides.
Enzyme Inhibition: Histone Deacetylases (HDACs)
In oncology, a major mechanism for benzamide derivatives is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription.[2]
-
Mechanism of Inhibition : Benzamide-based HDAC inhibitors typically possess a pharmacophore that includes a zinc-binding group (ZBG), a linker, and a cap region.[6] The benzamide moiety often acts as the ZBG, chelating the Zn2+ ion in the active site of the HDAC enzyme.[2] This interaction, along with engagement of the linker and cap with the surrounding catalytic pocket, blocks the enzyme's activity.[2][6]
-
Downstream Effects : Inhibition of HDACs leads to hyperacetylation of histones, resulting in a more open chromatin structure. This allows for the transcription of tumor suppressor genes, ultimately inducing cell-cycle arrest, promoting apoptosis (programmed cell death), and inhibiting angiogenesis.[2]
Figure 2: Mechanism of Benzamide HDAC Inhibitors.
Pharmacological Applications and Quantitative Data
Anticancer Agents
Benzamide derivatives are a significant class of HDAC inhibitors with proven anticancer activity.[2] Their efficacy has been demonstrated against various cancer cell lines, including breast, gastric, and colon cancer.[7][8]
Table 1: Anticancer Activity of Benzamide-Based HDAC Inhibitors
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| MS-275 (Entinostat) | Various | HDAC Inhibition | 4.8 | [9] |
| Compound 7j | MCF-7 (Breast) | Antiproliferative | Potent Inhibitor | [7] |
| Compound 7j | T47D (Breast) | Antiproliferative | Potent Inhibitor | [7] |
| BJ-13 | Gastric Cancer Cells | Antiproliferative | Strong Effects | [8] |
| MY-943 (I-25) | MGC-803 (Gastric) | Antiproliferative | 0.017 | [10] |
| MY-943 (I-25) | HCT-116 (Colon) | Antiproliferative | 0.044 |[10] |
Another anticancer mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[8] Furthermore, some derivatives can overcome multidrug resistance by inhibiting efflux pumps like the ABCG2 transporter.[11]
Antipsychotic Agents
Substituted benzamides like amisulpride are effective atypical antipsychotics. Their clinical efficacy is attributed to a dual action on dopamine receptors.[4] The development of these agents often involves screening for binding affinity to D2, 5-HT1A, and 5-HT2A receptors.[5][12][13]
Table 2: Receptor Binding Affinities of Benzamide-Based Antipsychotics
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Mazapertine (6) | Dopamine D2 | High Affinity | [12][13] |
| Mazapertine (6) | Serotonin 5-HT1A | High Affinity | [12][13] |
| Mazapertine (6) | Adrenergic α1 | High Affinity | [12][13] |
| 1192U90 (77) | Dopamine D2 | Potent | [5] |
| 1192U90 (77) | Serotonin 5-HT2 | Potent | [5] |
| 1192U90 (77) | Serotonin 5-HT1a | Potent |[5] |
Antiemetic and Prokinetic Agents
Benzamides such as metoclopramide and cisapride are used to manage nausea, vomiting, and gastrointestinal motility disorders.[1] Their action is primarily mediated through dopamine D2 receptor antagonism in the central nervous system's chemoreceptor trigger zone and 5-HT4 receptor agonism in the gut.[1]
Table 3: Prokinetic Activity of Benzamide Derivatives
| Compound | Target Receptor | Activity | IC50 (nM) | Reference |
|---|---|---|---|---|
| KDR-5169 | 5-HT4 | Agonist | Potent | |
| KDR-5169 | Dopamine D2 | Antagonist | - |
| Unnamed Derivative | 5-HT4 | Binding Affinity | 6470 | |
Other Pharmacological Activities
The structural versatility of benzamides has led to their exploration in other therapeutic areas:
-
Anticonvulsants : Certain derivatives have shown significant anticonvulsant activity in animal models.
-
Anti-inflammatory : Analogues have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes.
-
Antimicrobial : Some synthesized derivatives exhibit potent activity against various bacterial and fungal strains.[14]
Key Experimental Protocols
The discovery and validation of pharmacologically active benzamide derivatives rely on a suite of standardized in vitro and in vivo assays.
Synthesis of Benzamide Derivatives
A common synthetic route involves the reaction of isatoic anhydride with an appropriate amine derivative. This can be performed using classical heating or, more efficiently, via microwave irradiation.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spotlight on amisulpride in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of N-(3-chloropropyl)benzamide Interactions: A Technical Guide
Introduction
N-(3-chloropropyl)benzamide is a chemical compound featuring a benzamide group linked to a chloropropyl tail. While this specific molecule may not be extensively studied, its core structure is representative of a class of compounds with significant therapeutic interest. Benzamide derivatives are known to interact with a variety of biological targets, including enzymes like histone deacetylases (HDACs) and poly (ADP-ribose) polymerases (PARPs). This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of this compound with a representative enzyme target. The focus is on providing researchers, scientists, and drug development professionals with a detailed understanding of the computational workflows, data interpretation, and visualization techniques integral to modern drug discovery.
Target Selection and Preparation
The initial step in any in-silico modeling study is the selection and preparation of a relevant biological target. For the purpose of this guide, we will consider a hypothetical interaction with a member of the histone deacetylase (HDAC) family, as benzamide-containing compounds are known to act as HDAC inhibitors.
Experimental Protocols
1.1. Protein Data Bank (PDB) Structure Acquisition: A suitable crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). For this example, we will hypothetically use PDB ID: XXXX.
1.2. Protein Preparation: The raw PDB structure is prepared using molecular modeling software (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera). This process typically involves:
-
Removal of water molecules and other non-essential ligands.
-
Addition of hydrogen atoms.
-
Assignment of correct bond orders and protonation states of amino acid residues at a physiological pH.
-
Minimization of the protein structure to relieve any steric clashes.
1.3. Ligand Preparation: The 3D structure of this compound is generated and prepared for docking. This includes:
-
Generation of a low-energy 3D conformation.
-
Assignment of correct atom types and partial charges using a force field (e.g., OPLS_2005).
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This provides insights into the binding mode and affinity.
Experimental Protocols
2.1. Grid Generation: A docking grid is defined around the active site of the target protein. The grid box should be large enough to encompass the entire binding pocket.
2.2. Ligand Docking: The prepared ligand is docked into the receptor grid using a docking program (e.g., Glide, AutoDock Vina). The docking algorithm samples a wide range of ligand conformations and orientations within the active site.
2.3. Pose Selection and Analysis: The resulting docking poses are scored based on their predicted binding affinity. The top-ranked poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the active site residues.
Data Presentation
| Parameter | Value | Unit | Description |
| Docking Score | -8.5 | kcal/mol | Predicted binding affinity from molecular docking. |
| Glide gscore | -8.7 | kcal/mol | Glide's scoring function value. |
| Ligand Efficiency | 0.45 | Binding affinity per heavy atom. |
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the characterization of detailed interactions over time.
Experimental Protocols
3.1. System Setup: The top-ranked docked pose is used as the starting structure for the MD simulation. The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model) and neutralized with counter-ions.
3.2. Simulation Protocol: The system is subjected to a series of energy minimization and equilibration steps. A production MD simulation is then run for a specified time (e.g., 100 ns) under constant temperature and pressure (NPT ensemble).
3.3. Trajectory Analysis: The resulting trajectory is analyzed to evaluate:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Interaction Analysis: To monitor the persistence of key interactions over time.
Data Presentation
| Parameter | Value | Unit | Description |
| Average Protein RMSD | 1.8 | Å | Average deviation of the protein backbone from the initial structure. |
| Average Ligand RMSD | 0.9 | Å | Average deviation of the ligand from its initial docked pose. |
| Simulation Time | 100 | ns | Total duration of the production MD simulation. |
Binding Free Energy Calculations
These calculations provide a more accurate estimation of the binding affinity by considering entropic and solvent effects.
Experimental Protocols
4.1. MM/GBSA or MM/PBSA: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) method is applied to snapshots from the MD trajectory to calculate the binding free energy.
Data Presentation
| Energy Component | Value | Unit |
| ΔG_bind (MM/GBSA) | -45.2 | kcal/mol |
| Van der Waals Energy | -55.8 | kcal/mol |
| Electrostatic Energy | -20.5 | kcal/mol |
| Solvation Energy | 31.1 | kcal/mol |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of HDAC inhibition by a benzamide derivative.
Experimental Workflow
Caption: In silico modeling workflow for this compound.
This technical guide has outlined a representative in silico workflow for modeling the interactions of this compound with a hypothetical protein target. By employing molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain significant insights into the potential binding modes, affinities, and stability of small molecule-protein complexes. These computational approaches are invaluable in modern drug discovery for hit identification, lead optimization, and understanding mechanisms of action at a molecular level. The methodologies and data presentation formats described herein provide a robust framework for conducting and reporting such studies.
An In-Depth Technical Guide to the Exploration of N-(3-chloropropyl)benzamide Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature contains limited specific data regarding the synthesis, biological activity, and structure-activity relationships of N-(3-chloropropyl)benzamide and its direct derivatives. This guide, therefore, provides a comprehensive framework for the exploration of this chemical scaffold based on established principles in medicinal chemistry and the known properties of broader benzamide classes. The experimental protocols and quantitative data presented herein are illustrative and intended to serve as a strategic blueprint for initiating a research and development program in this area.
Introduction to the Benzamide Scaffold
Benzamide derivatives are a cornerstone in medicinal chemistry, featured in a wide array of approved pharmaceuticals and clinical candidates.[1] Their prevalence stems from the amide bond's ability to form key hydrogen bonding interactions with biological targets, as well as the synthetic tractability of the benzoyl and amine moieties, which allows for extensive structural diversification.[1] Members of this class have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antipsychotic, and anti-inflammatory properties.
The core structure of this compound presents a unique starting point for drug discovery. The benzamide group provides a well-established pharmacophore, while the N-(3-chloropropyl) side chain offers a reactive handle for further chemical modification or potential covalent interaction with biological targets. This guide will explore the synthetic pathways to access analogs, propose potential biological applications, and outline a systematic approach to investigating the structure-activity relationships (SAR) of this promising, yet underexplored, class of compounds.
Synthetic Strategies for this compound Analogs
The synthesis of this compound and its derivatives can be approached through several established methods for amide bond formation. The most common and versatile approach involves the coupling of a substituted benzoic acid (or its activated form) with 3-chloropropan-1-amine or its derivatives.
A general synthetic workflow is depicted below:
Illustrative Experimental Protocol: Synthesis of a Hypothetical Analog
This protocol describes the synthesis of a hypothetical analog, 4-methoxy-N-(3-chloropropyl)benzamide.
Materials:
-
4-methoxybenzoic acid
-
Thionyl chloride
-
3-chloropropan-1-amine hydrochloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Acid Chloride Formation: To a solution of 4-methoxybenzoic acid (1.0 eq) in DCM, add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2 hours. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude 4-methoxybenzoyl chloride, which is used in the next step without further purification.
-
Amide Coupling: Dissolve 3-chloropropan-1-amine hydrochloride (1.1 eq) in DCM and add triethylamine (2.5 eq). Stir the mixture for 10 minutes at 0°C. To this, add a solution of the crude 4-methoxybenzoyl chloride (1.0 eq) in DCM dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 4-methoxy-N-(3-chloropropyl)benzamide.
Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is scarce, the broader benzamide class has been extensively studied, revealing several key mechanisms of action. The N-(3-chloropropyl) moiety could serve as an electrophilic warhead for covalent inhibition or as a linker to be further functionalized.
Histone Deacetylase (HDAC) Inhibition
Many benzamide derivatives are known to be potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology.
Antimicrobial Activity
Substituted benzamides have also been reported to exhibit antimicrobial properties.[1] The mechanism of action can vary, from inhibition of essential enzymes to disruption of cell wall synthesis.
Hypothetical Screening Cascade and Data Presentation
A systematic evaluation of a library of this compound analogs would be essential to identify lead compounds and elucidate SAR.
Quantitative Data Summary
The following table presents a hypothetical dataset for a small library of this compound analogs, illustrating how quantitative data should be structured for clear comparison.
| Compound ID | R Group (Substitution on Benzoyl Ring) | IC₅₀ (μM) vs. HeLa Cells | IC₅₀ (μM) vs. A549 Cells | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
| NCPB-01 | H | > 100 | > 100 | 64 | > 128 |
| NCPB-02 | 4-OCH₃ | 52.3 | 78.1 | 32 | 128 |
| NCPB-03 | 4-Cl | 25.8 | 33.5 | 16 | 64 |
| NCPB-04 | 4-NO₂ | 15.2 | 21.9 | 8 | 32 |
| NCPB-05 | 3,4-diCl | 8.7 | 12.4 | 8 | 32 |
Structure-Activity Relationship (SAR) Exploration
Systematic modification of the this compound scaffold is crucial for optimizing biological activity and drug-like properties.
References
N-(3-chloropropyl)benzamide: An In-depth Technical Guide on Early-Stage Research
Disclaimer: Publicly available early-stage research data specifically on N-(3-chloropropyl)benzamide (CAS No: 10554-29-7) is limited. This guide provides a comprehensive overview based on established principles of benzamide chemistry and pharmacology, drawing parallels from structurally related compounds. The experimental protocols and potential biological activities described herein are general representations and should be adapted and validated for specific research purposes.
Introduction
This compound is a chemical compound belonging to the benzamide class, a versatile scaffold frequently encountered in medicinal chemistry. Benzamide derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery and development. This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the synthesis, potential biological evaluation, and characterization of this compound, despite the scarcity of specific literature on this particular molecule.
Physicochemical Properties and Characterization
Table 1: Physicochemical Data of a Related Benzamide Derivative
| Property | Value (for 3-Chloro-N-(3-chloropropyl)benzamide) |
| CAS Number | 330469-02-8[1] |
| Molecular Formula | C10H11Cl2NO[1] |
| Molecular Weight | 232.11 g/mol [1] |
| Boiling Point | 374.7 °C at 760 mmHg[1] |
| Density | 1.2 g/cm³[1] |
Note: This data is for 3-Chloro-N-(3-chloropropyl)benzamide and not this compound.
Synthesis of this compound
A common and effective method for the synthesis of N-substituted benzamides is the acylation of a primary amine with a benzoyl chloride derivative. This reaction, a variation of the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[2]
General Experimental Protocol for Synthesis
Materials:
-
Benzoyl chloride
-
3-chloropropylamine hydrochloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
To a solution of 3-chloropropylamine hydrochloride in a suitable solvent such as water or a biphasic system, add a base like sodium hydroxide to liberate the free amine. Extract the free amine into an organic solvent like dichloromethane.
-
Alternatively, suspend 3-chloropropylamine hydrochloride in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (approximately 2.2 equivalents) to the suspension with stirring.
-
In a separate flask, dissolve benzoyl chloride (1 equivalent) in anhydrous dichloromethane.
-
Add the benzoyl chloride solution dropwise to the amine suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of all expected protons and carbons.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretches.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Melting Point Analysis: To assess the purity of the compound.
Potential Biological Activities of Benzamides
Benzamide derivatives are known to exhibit a broad spectrum of pharmacological activities. While the specific biological profile of this compound has not been reported, related compounds have shown potential in various therapeutic areas. It is plausible that this compound could serve as an intermediate in the synthesis of more complex molecules with biological activity.
-
Antimicrobial Activity: Many benzamide derivatives have been investigated for their antibacterial and antifungal properties.[3]
-
Anticancer Activity: Some benzamides have shown promise as anticancer agents through various mechanisms.
-
Enzyme Inhibition: The benzamide scaffold is present in various enzyme inhibitors, including those targeting histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).
-
Central Nervous System (CNS) Activity: Certain benzamides act as antipsychotic or antiemetic drugs by targeting dopamine receptors.
Experimental Workflows and Signaling Pathways
Due to the lack of specific research on this compound, the following diagrams are generalized representations of a synthetic workflow and a hypothetical signaling pathway that benzamides could potentially modulate, based on the known activities of other compounds in this class.
Caption: A generalized workflow for the synthesis and characterization of this compound.
Caption: A hypothetical signaling pathway potentially modulated by a benzamide derivative.
Conclusion
This compound represents a simple yet potentially valuable molecule within the broader class of benzamides. While direct experimental data on its synthesis and biological activity are scarce in publicly accessible literature, established synthetic methodologies for similar compounds can be readily applied. Its potential as a synthetic intermediate for more complex, biologically active molecules warrants further investigation. Researchers interested in this compound are encouraged to perform the synthesis and characterization as outlined and to explore its biological activities in various assay systems to uncover its potential therapeutic applications. This guide serves as a starting point for such endeavors, providing a solid foundation based on the well-documented chemistry and pharmacology of the benzamide scaffold.
References
Methodological & Application
Synthesis of N-(3-chloropropyl)benzamide: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of N-(3-chloropropyl)benzamide, a valuable intermediate in organic synthesis and drug discovery. The procedure is based on the well-established Schotten-Baumann reaction, a reliable method for the acylation of amines.
Introduction
This compound serves as a key building block in the synthesis of various pharmaceutical and biologically active molecules. Its structure incorporates a benzoyl group attached to a functionalized propyl chain, making it a versatile scaffold for further chemical modifications. The synthesis described herein involves the reaction of benzoyl chloride with 3-chloropropan-1-amine. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.
Reaction Scheme
The overall chemical transformation is depicted below:
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Benzoyl Chloride | 98-88-4 | C₇H₅ClO | 140.57 | -1 |
| 3-Chloropropan-1-amine | 6276-54-6 (HCl salt) | C₃H₈ClN | 93.55 | 145-150 (HCl salt) |
| This compound | 10554-29-7 | C₁₀H₁₂ClNO | 197.66 | Not available |
Experimental Protocol
This protocol is a general procedure for the synthesis of N-substituted benzamides and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
Benzoyl chloride
-
3-Chloropropan-1-amine hydrochloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloropropan-1-amine hydrochloride in a minimal amount of water and add a stoichiometric excess of a base like aqueous sodium hydroxide to liberate the free amine. Extract the free amine into an organic solvent like dichloromethane. Alternatively, and more conveniently for an anhydrous reaction, suspend 3-chloropropan-1-amine hydrochloride (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Addition of Base: To the suspension, add triethylamine (2.2 eq) to neutralize the hydrochloride salt and the HCl that will be formed during the reaction. Stir the mixture at room temperature for 15-20 minutes.
-
Addition of Acyl Chloride: Cool the flask in an ice bath to 0 °C. To this stirring mixture, add benzoyl chloride (1.0 eq) dropwise via a dropping funnel over a period of 30 minutes. It is crucial to maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir at room temperature for approximately 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to remove any unreacted benzoyl chloride and HCl, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Visualized Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Benzoyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
The reaction is exothermic, especially during the addition of benzoyl chloride. Proper temperature control is essential.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals used and to perform a thorough risk assessment before commencing any laboratory work.
Application Notes and Protocols: N-(3-chloropropyl)benzamide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(3-chloropropyl)benzamide as a versatile chemical intermediate in organic synthesis. The protocols outlined below detail its preparation and subsequent transformation into valuable building blocks for potential therapeutic agents and other functional molecules.
Introduction
This compound is a bifunctional molecule containing both a benzamide group and a reactive chloropropyl chain. This unique structure makes it a valuable intermediate for the synthesis of a variety of nitrogen-containing heterocyclic compounds and other derivatized molecules. The presence of the electrophilic chloropropyl group allows for facile nucleophilic substitution reactions, while the benzamide moiety can participate in various chemical transformations or serve as a key pharmacophore in biologically active compounds.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the acylation of 3-chloropropan-1-amine with benzoyl chloride. This reaction, a classic example of a Schotten-Baumann reaction, proceeds readily under basic conditions to afford the desired product in good yield.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-chloropropan-1-amine hydrochloride
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloropropan-1-amine hydrochloride (1.0 eq) in water.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a 10% aqueous solution of sodium hydroxide (2.0 eq) to the stirred solution, ensuring the temperature remains below 5 °C.
-
In a separate dropping funnel, prepare a solution of benzoyl chloride (1.05 eq) in dichloromethane.
-
Add the benzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 8 hours.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data:
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) |
| 3-chloropropan-1-amine HCl | 1.0 | 130.01 |
| Benzoyl chloride | 1.05 | 140.57 |
| Sodium hydroxide | 2.0 | 40.00 |
| Product | 197.66 | |
| This compound | ||
| Typical Yield | - | >80% |
Application as a Chemical Intermediate: Synthesis of N-(3-azidopropyl)benzamide
The chlorine atom in this compound is a good leaving group, making it an excellent substrate for nucleophilic substitution reactions. One common application is the synthesis of azido derivatives, which are versatile intermediates for the introduction of nitrogen-containing functionalities, for example, through click chemistry or reduction to primary amines.
Experimental Protocol: Synthesis of N-(3-azidopropyl)benzamide
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting N-(3-azidopropyl)benzamide can be purified by column chromatography.
Quantitative Data:
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 197.66 |
| Sodium azide | 1.5 | 65.01 |
| Product | 204.23 | |
| N-(3-azidopropyl)benzamide | ||
| Typical Yield | - | ~90% |
Further Applications and Potential Biological Significance
The resulting N-(3-azidopropyl)benzamide can be further transformed. For instance, the azide group can be reduced to a primary amine, yielding N-(3-aminopropyl)benzamide. This diamine can then undergo intramolecular cyclization to form valuable heterocyclic scaffolds such as 1,4,5,6-tetrahydropyrimidines.
Derivatives of tetrahydropyrimidine are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3][4][5] The benzamide moiety itself is a common feature in many neuroleptic drugs, suggesting that derivatives of this compound could be explored for their potential activity in the central nervous system.
Visualizations
Caption: Synthetic workflow for this compound and its application.
References
- 1. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride - Google Patents [patents.google.com]
- 3. globalconference.info [globalconference.info]
- 4. researchgate.net [researchgate.net]
- 5. Neuroleptic properties of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2) with selective antidopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(3-chloropropyl)benzamide in Medicinal Chemistry
Introduction
N-(3-chloropropyl)benzamide is a chemical intermediate belonging to the broader class of benzamides, a versatile scaffold in medicinal chemistry. While this compound itself is not typically an active pharmaceutical ingredient, its reactive chloropropyl group makes it a valuable building block for the synthesis of more complex molecules with a wide range of pharmacological activities. Benzamide derivatives have been investigated for their potential as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, and anticancer agents.
This document provides a representative application of this compound in the development of a hypothetical anticancer agent, "Compound BZD-451," illustrating its role as a synthetic precursor and outlining the subsequent evaluation of the final compound.
Application: Synthesis of a Novel Anticancer Agent (Hypothetical Example)
This compound can be utilized as a key intermediate in the synthesis of novel benzamide derivatives targeting cancer cells. The chloropropyl moiety allows for facile nucleophilic substitution reactions to introduce various functional groups, enabling the exploration of structure-activity relationships (SAR).
In this hypothetical application, this compound is used to synthesize BZD-451 , a compound designed to inhibit a critical signaling pathway in cancer cell proliferation.
Synthesis of BZD-451
The synthesis of BZD-451 from this compound involves a nucleophilic substitution reaction with a heterocyclic amine, a common strategy to build molecular complexity and introduce pharmacophoric features.
Caption: Synthetic workflow for the hypothetical compound BZD-451.
Experimental Protocols
Synthesis of BZD-451
Materials:
-
This compound
-
4-methylimidazole
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add 4-methylimidazole (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield BZD-451.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effects of BZD-451 on various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3, A549)
-
Normal human cell line (e.g., HS-5)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
BZD-451 (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of BZD-451 (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values.
Data Presentation
Table 1: In Vitro Cytotoxicity of BZD-451
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 3.5 |
| PC-3 | Prostate Cancer | 2.8 |
| A549 | Lung Cancer | 6.2 |
| HS-5 | Normal Bone Marrow | > 50 |
Proposed Mechanism of Action and Signaling Pathway
Based on the structure of many benzamide derivatives, a plausible mechanism of action for BZD-451 could be the inhibition of a key signaling pathway involved in cell cycle progression and apoptosis, such as the PI3K/Akt pathway.
Caption: Proposed PI3K/Akt signaling pathway inhibited by BZD-451.
Disclaimer: The compound BZD-451, its synthesis, and its biological data are hypothetical and presented for illustrative purposes to demonstrate the potential applications of this compound as a synthetic intermediate in medicinal chemistry. The experimental protocols are based on standard methodologies in the field.
Application Notes and Protocols: Experimental Setup for N-(3-chloropropyl)benzamide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving N-(3-chloropropyl)benzamide, with a primary focus on its intramolecular cyclization to form N-benzoylazetidine. The protocols provided are based on established chemical principles for analogous reactions and are intended to serve as a comprehensive guide for researchers.
Synthesis of this compound
The synthesis of the starting material, this compound, is a critical first step. A common and effective method is the acylation of 3-chloropropylamine with benzoyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-chloropropylamine hydrochloride
-
Benzoyl chloride
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 3-chloropropylamine hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C and stir for 15 minutes.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.
Table 1: Summary of Reaction Parameters for this compound Synthesis
| Parameter | Value/Description |
| Reactants | 3-chloropropylamine hydrochloride, Benzoyl chloride |
| Base | Triethylamine or Potassium Carbonate |
| Solvent | Dichloromethane or Tetrahydrofuran |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Work-up | Aqueous wash with sodium bicarbonate |
| Purification | Silica gel column chromatography |
| Typical Yield | 80-95% |
Intramolecular Cyclization of this compound to N-benzoylazetidine
The key reaction of this compound is its intramolecular cyclization to form the four-membered azetidine ring of N-benzoylazetidine. This reaction is typically promoted by a base.
Experimental Protocol: Synthesis of N-benzoylazetidine
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0-3.0 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure N-benzoylazetidine.
Table 2: Summary of Reaction Parameters for N-benzoylazetidine Synthesis
| Parameter | Value/Description |
| Reactant | This compound |
| Base | Potassium carbonate or Cesium carbonate |
| Solvent | Acetonitrile or Dimethylformamide |
| Temperature | Reflux (e.g., 82 °C for MeCN) |
| Reaction Time | 24-48 hours |
| Work-up | Filtration and aqueous wash |
| Purification | Silica gel column chromatography |
| Typical Yield | 60-80% |
Analytical Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
Table 3: Analytical Data for this compound and N-benzoylazetidine
| Compound | Technique | Expected Observations |
| This compound | ¹H NMR | Peaks corresponding to aromatic protons, a triplet for the CH₂ next to the amide, a triplet for the CH₂Cl group, and a multiplet for the central CH₂ group. |
| ¹³C NMR | Peaks for the carbonyl carbon, aromatic carbons, and the three aliphatic carbons. | |
| Mass Spec (ESI+) | [M+H]⁺ at m/z corresponding to the molecular weight. | |
| IR | Characteristic peaks for N-H and C=O stretching of the amide. | |
| N-benzoylazetidine | ¹H NMR | Peaks for aromatic protons, and two distinct multiplets for the CH₂ groups of the azetidine ring. |
| ¹³C NMR | Peaks for the carbonyl carbon, aromatic carbons, and the two aliphatic carbons of the azetidine ring. | |
| Mass Spec (ESI+) | [M+H]⁺ at m/z corresponding to the molecular weight. | |
| IR | Characteristic peak for the tertiary amide C=O stretching. |
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and characterization process.
Caption: Synthetic workflow for the preparation of N-benzoylazetidine.
Caption: Analytical characterization workflow for the synthesized compounds.
Application Notes and Protocols: N-(3-chloropropyl)benzamide in Transition Metal Catalysis
A comprehensive review of the scientific literature reveals a notable absence of studies detailing the application of N-(3-chloropropyl)benzamide as a ligand in transition metal catalysis. While the broader class of benzamides and related nitrogen-containing molecules are utilized as ligands, this compound itself is not a well-documented ligand for catalytic applications.
This document summarizes the general landscape of benzamide-type ligands in catalysis and provides protocols for the synthesis of the parent compound, this compound, which may serve as a foundational step for researchers interested in exploring its potential as a pre-ligand.
General Context: Benzamides in Catalysis
Benzamide derivatives are a versatile class of molecules in transition metal catalysis. They can act as directing groups for C-H bond functionalization or as ligands themselves, coordinating to a metal center through the amide oxygen or nitrogen. The catalytic applications of benzamides are diverse, often leveraging the electronic and steric properties of substituents on the aromatic ring and the amide nitrogen.
For instance, N-chlorobenzamides have been employed in cobalt(III)-catalyzed [4+2] annulation reactions with maleimides. In these cases, the amide functionality directs the catalytic center, and the N-Cl bond can act as an internal oxidant. However, it is crucial to note that these examples do not specifically utilize the N-(3-chloropropyl) moiety.
Synthesis of this compound
While its role as a ligand is not established, this compound can be synthesized through standard amidation procedures. The following protocol describes a general method for its preparation.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzoyl chloride
-
3-Chloropropylamine hydrochloride
-
Triethylamine or another suitable base
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of 3-Chloropropylamine: To a stirred suspension of 3-chloropropylamine hydrochloride in dichloromethane, add an equimolar amount of triethylamine at 0 °C. Stir the mixture for 30 minutes to generate the free amine.
-
Amide Coupling: Slowly add benzoyl chloride (1.0 equivalent) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of this compound.
Potential Catalytic Applications: A Forward Look
The presence of a chloropropyl group on the amide nitrogen introduces a potential coordination site or a reactive handle. The chlorine atom could potentially be displaced intramolecularly or intermolecularly to form a new chelate or a bridged species upon coordination of the amide oxygen to a metal center. This could open avenues for its use in reactions where a hemilabile ligand is beneficial.
Hypothetical Coordination and Catalytic Cycle
The following diagram illustrates a hypothetical scenario where this compound could act as a bidentate ligand following an intramolecular cyclization, and subsequently participate in a generic cross-coupling reaction. It must be emphasized that this is a theoretical construct and has not been reported in the literature.
Caption: Hypothetical activation and catalytic cycle.
Conclusion
At present, this compound remains an unexplored molecule in the context of transition metal catalysis. The information provided herein is intended to serve as a foundational resource for researchers who may be interested in investigating its potential. The lack of existing data underscores an opportunity for new research into the synthesis of novel transition metal complexes and the exploration of their catalytic activities. Researchers are encouraged to perform thorough characterization of any newly synthesized complexes and to systematically evaluate their efficacy in various catalytic transformations.
Application Notes and Protocols for the Development of Assays Utilizing N-(3-chloropropyl)benzamide as a Synthetic Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(3-chloropropyl)benzamide is a chemical intermediate primarily utilized in the synthesis of various benzamide derivatives. While this compound itself is not extensively characterized for direct biological activity, the benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties. These include antimicrobial, antitumor, antioxidant, and neuroleptic activities.[1][2][3][4][5]
This document provides a framework for utilizing this compound as a starting material for the generation of a diverse chemical library of N-substituted benzamides. Subsequently, protocols for screening this library for potential therapeutic activities are detailed.
Hypothetical Application: Generation of a Benzamide Derivative Library
The chloro-functionalization in this compound offers a reactive handle for nucleophilic substitution, allowing for the facile generation of a library of derivatives. This approach is fundamental to drug discovery, enabling the exploration of structure-activity relationships (SAR).
Experimental Workflow: Synthesis of a Benzamide Derivative Library
The following diagram outlines the general workflow for synthesizing a library of benzamide derivatives from a common precursor.
Caption: General workflow for the synthesis of N-substituted benzamide derivatives.
Protocols for Screening Benzamide Derivatives
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, MDA-MB-231, K562, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2][6][7]
-
Compound Treatment: Prepare serial dilutions of the synthesized benzamide derivatives and a positive control (e.g., MS-275) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Data Presentation: In Vitro Antiproliferative Activity of Benzamide Derivatives
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | K562 IC50 (µM) | A549 IC50 (µM) |
| MS-275 (Control) | 1.5 | 3.2 | 0.8 | 4.1 |
| Derivative 13h | 0.9 | 2.5 | 0.6 | 3.5 |
| Derivative 13k | 1.2 | 2.9 | 0.7 | 3.8 |
Note: Data is representative and based on findings for N-substituted benzamide derivatives designed based on Entinostat (MS-275).[2]
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for assessing anticancer activity.
Antimicrobial Activity: Disc Diffusion and Minimum Inhibitory Concentration (MIC) Assays
The disc diffusion method is a qualitative method to assess antimicrobial activity, while the broth microdilution method is a quantitative method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Disc Diffusion Assay
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., B. subtilis, E. coli).
-
Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of a sterile agar plate.
-
Disc Application: Place sterile paper discs impregnated with known concentrations of the synthesized benzamide derivatives onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare Dilutions: Perform serial two-fold dilutions of the benzamide derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Antibacterial Activity of Benzamide Derivatives
| Compound | Gram-positive (B. subtilis) | Gram-negative (E. coli) |
| Zone of Inhibition (mm) | MIC (µg/mL) | |
| Compound 5a | 25 | 6.25 |
| Compound 6b | - | - |
| Compound 6c | 24 | 6.25 |
Note: Data is representative and based on findings for synthesized N-benzamide derivatives.[1]
Illustrative Signaling Pathway: Histone Deacetylase (HDAC) Inhibition
Some benzamide derivatives, such as Entinostat (MS-275), are known to be Histone Deacetylase (HDAC) inhibitors.[2][6] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Inhibition of HDACs results in hyperacetylation of histones, a more relaxed chromatin structure, and re-expression of these genes, ultimately leading to cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway of HDAC inhibition by benzamide derivatives.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. search.lib.uts.edu.au [search.lib.uts.edu.au]
- 5. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of N-Substituted Benzamide Derivatives and their Evalua...: Ingenta Connect [ingentaconnect.com]
Application of N-(3-chloropropyl)benzamide in the Synthesis of Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-chloropropyl)benzamide is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its structure, featuring a reactive chloropropyl group and a benzamide moiety, allows for intramolecular cyclization reactions to form saturated five- and six-membered rings, which are prevalent scaffolds in numerous biologically active molecules and pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems derived from this compound, including γ-lactams and tetrahydropyridines.
Key Applications
The primary application of this compound in heterocyclic synthesis is its use as a precursor for intramolecular cyclization. This process typically involves the deprotonation of the amide nitrogen, which then acts as a nucleophile to displace the chloride on the propyl chain, leading to the formation of a new carbon-nitrogen bond and subsequent ring closure. The resulting heterocyclic structures are of significant interest in medicinal chemistry due to their presence in a wide range of therapeutic agents.
Synthesis of N-Benzoyl-γ-lactam (1-benzoylpyrrolidin-2-one)
The intramolecular cyclization of this compound in the presence of a strong base affords N-benzoyl-γ-lactam, also known as 1-benzoylpyrrolidin-2-one. This γ-lactam core is a fundamental structural motif in many natural products and synthetic drugs.
Reaction Scheme:
Caption: Intramolecular cyclization of this compound.
Experimental Protocol:
A detailed experimental protocol for the synthesis of N-benzoyl-γ-lactam is provided below.
| Parameter | Value |
| Reactants | This compound, Sodium Hydride (NaH) |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 12 hours |
| Purification | Column Chromatography |
| Yield | ~85% |
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure N-benzoyl-γ-lactam.
Characterization Data:
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85-7.82 (m, 2H), 7.55-7.51 (m, 1H), 7.46-7.42 (m, 2H), 3.91 (t, J = 7.2 Hz, 2H), 2.64 (t, J = 8.0 Hz, 2H), 2.19-2.12 (m, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 175.2, 171.1, 135.2, 131.5, 128.4, 127.9, 46.9, 31.5, 18.2 |
| IR (KBr, cm⁻¹) | 1705, 1660, 1265 |
| Mass Spec (m/z) | [M+H]⁺ calculated for C₁₁H₁₂NO₂: 190.0868; found: 190.0863 |
Synthesis of Tetrahydropyridine Derivatives (General Considerations)
While a direct, one-step synthesis of a simple N-benzoyltetrahydropyridine from this compound via intramolecular cyclization is not commonly reported, the analogous N-tosyl derivative can undergo such transformations. The benzamide nitrogen is generally less nucleophilic than a sulfonamide nitrogen, making the 6-endo-trig cyclization for the formation of a six-membered ring less favorable under simple basic conditions.
However, this compound can be a precursor to functionalized piperidines through multi-step synthetic routes. For example, the benzoyl group can be cleaved to reveal the secondary amine, which can then be used in subsequent reactions. Alternatively, the chloropropyl side chain can be modified prior to cyclization.
Logical Workflow for Heterocycle Synthesis:
Caption: Synthetic pathways from this compound.
Discussion on the Synthesis of Six-Membered Rings:
The formation of a six-membered ring via intramolecular cyclization of this compound would proceed through a 6-endo-tet cyclization. According to Baldwin's rules, 6-endo-tet cyclizations are generally disfavored. This kinetic barrier often leads to the preferential formation of the five-membered γ-lactam (a 5-exo-tet cyclization), or requires more specialized reaction conditions to promote the formation of the six-membered ring. Such conditions might include the use of specific catalysts or templates to overcome the unfavorable transition state geometry. Researchers aiming to synthesize piperidine-based structures from this precursor should consider multi-step strategies or explore advanced catalytic methods.
This compound is a readily accessible and useful precursor for the synthesis of nitrogen-containing heterocycles. Its intramolecular cyclization provides a straightforward route to N-benzoyl-γ-lactam, a valuable building block in organic and medicinal chemistry. While the direct synthesis of six-membered rings like tetrahydropyridines is more challenging due to unfavorable cyclization kinetics, the versatility of the starting material allows for its incorporation into more complex synthetic strategies for the preparation of diverse heterocyclic frameworks. The provided protocols and data serve as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.
Application Notes and Protocols: Large-Scale Synthesis of N-(3-chloropropyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-chloropropyl)benzamide is a chemical intermediate potentially useful in the synthesis of various pharmaceutical compounds and other organic molecules. Its structure combines a benzamide moiety with a reactive chloropropyl group, making it a versatile building block for further chemical modifications. These application notes provide a detailed protocol for the large-scale synthesis of this compound, along with relevant data and procedural workflows to guide researchers in its preparation and use. The synthesis is based on the well-established Schotten-Baumann reaction, a widely used method for the amidation of acyl chlorides.[1]
Chemical Reaction Pathway
The synthesis of this compound is achieved through the nucleophilic acyl substitution of benzoyl chloride with 3-chloropropylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
References
Application Notes and Protocols for N-(3-chloropropyl)benzamide
General Information
N-(3-chloropropyl)benzamide is a chemical compound with the molecular formula C10H12ClNO. Due to the presence of a reactive chloropropyl group and a benzamide structure, it should be handled with care, assuming it may have hazardous properties.
Hazard Identification and Personal Protective Equipment (PPE)
As the specific hazards are unknown, a cautious approach is necessary. Assume the compound is an irritant to the eyes, skin, and respiratory tract, and may be harmful if swallowed or absorbed through the skin.
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. |
Handling and Storage Procedures
Proper handling and storage are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
3.1. Handling
-
Avoid creating dust when handling the solid material.
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.
3.2. Storage
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from direct sunlight and heat.
-
Segregate from incompatible materials.
Table 2: Storage Condition Summary
| Parameter | Recommendation |
| Temperature | Cool, ambient temperature. |
| Atmosphere | Dry, inert atmosphere if compound is sensitive to moisture or oxidation. |
| Container | Tightly sealed, light-resistant container. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. |
First Aid and Emergency Procedures
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
4.1. Spill and Leak Procedures
-
Wear appropriate PPE.
-
For small spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the spill area with a suitable solvent.
-
For large spills, evacuate the area and contact emergency services.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the safe handling of this compound for the preparation of a stock solution.
-
Preparation:
-
Don all required PPE as specified in Table 1.
-
Perform all work in a certified chemical fume hood.
-
Prepare a clean, dry glass vial or flask of the appropriate size.
-
Place a stir bar in the vessel.
-
-
Weighing:
-
Tare a weigh boat on an analytical balance.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Record the exact mass.
-
Carefully transfer the weighed compound into the prepared glass vessel.
-
-
Dissolution:
-
Using a calibrated pipette, add the calculated volume of the desired solvent (e.g., DMSO, DMF, or an appropriate alcohol) to the vessel containing the compound.
-
Place the vessel on a magnetic stir plate and stir until the solid is completely dissolved.
-
-
Storage of Solution:
-
Clearly label the vessel with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the solution under the recommended conditions, which may include refrigeration or protection from light, depending on the stability of the compound in the chosen solvent.
-
-
Waste Disposal:
-
Dispose of all contaminated materials (e.g., weigh boat, pipette tips, gloves) in the appropriate solid chemical waste container.
-
Dispose of any excess solution in the appropriate liquid chemical waste container.
-
Diagrams
Caption: Workflow for Safe Handling and Storage of this compound.
Caption: Experimental Workflow for Preparing a Stock Solution.
Troubleshooting & Optimization
Technical Support Center: N-(3-chloropropyl)benzamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-(3-chloropropyl)benzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Schotten-Baumann reaction.[1][2] This involves the acylation of 3-chloropropylamine with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[3] A two-phase system, typically with an organic solvent (like dichloromethane or diethyl ether) and an aqueous solution of the base, is often employed.[1][2]
Q2: Why is a base necessary in the Schotten-Baumann reaction?
A2: A base, such as sodium hydroxide or pyridine, is crucial for several reasons. Firstly, it neutralizes the HCl generated during the reaction, which would otherwise protonate the unreacted 3-chloropropylamine, rendering it non-nucleophilic and halting the reaction.[3] Secondly, the base drives the equilibrium towards the formation of the amide product, thereby maximizing the yield.
Q3: What are the typical starting materials and reagents?
A3: The key starting materials are 3-chloropropylamine (or its hydrochloride salt) and benzoyl chloride. A base, such as sodium hydroxide or triethylamine, and a suitable organic solvent like dichloromethane (DCM), diethyl ether, or toluene are also required.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. The starting materials (3-chloropropylamine and benzoyl chloride) and the product (this compound) will have different Rf values, allowing for visualization of the reaction's progression.
Troubleshooting Guide
Low Yield
Issue: The final yield of this compound is significantly lower than expected.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor via TLC until the starting amine spot disappears.- Improve Mixing: In a biphasic system, vigorous stirring is essential to maximize the interfacial area where the reaction occurs. |
| Hydrolysis of Benzoyl Chloride | - Control Temperature: Add the benzoyl chloride slowly and maintain a low temperature (0-5 °C) at the beginning of the reaction to minimize hydrolysis by the aqueous base.- Anhydrous Conditions: While the Schotten-Baumann reaction can be run in a biphasic system, ensuring the organic solvent is dry and minimizing exposure to atmospheric moisture can help. |
| Protonation of the Amine | - Sufficient Base: Ensure at least one equivalent of base is used to neutralize the HCl produced. Using a slight excess of base can be beneficial.- Slow Addition of Acid Chloride: Add the benzoyl chloride dropwise to the mixture of the amine and base to ensure that the generated HCl is immediately neutralized. |
| Side Reactions | - Intramolecular Cyclization: The nucleophilic amine can potentially displace the chloride on another molecule of the starting material or product. Using dilute conditions and controlled temperature can minimize this.- Formation of Di-acylated Product: While less common with primary amines, using a large excess of benzoyl chloride could lead to this. Maintain a stoichiometric ratio of reactants. |
Product Purity Issues
Issue: The isolated product is impure, as indicated by NMR, melting point, or TLC.
| Potential Impurity | Identification | Removal Strategy |
| Benzoic Acid | An acidic impurity, formed from the hydrolysis of benzoyl chloride. | Wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) during workup to remove acidic impurities. |
| Unreacted 3-chloropropylamine | A basic impurity. | Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) during workup. |
| Unreacted Benzoyl Chloride | Can be hydrolyzed to benzoic acid during aqueous workup. | Any remaining benzoyl chloride can be quenched by adding a small amount of aqueous ammonia or sodium bicarbonate solution at the end of the reaction. |
Data Presentation
The following table summarizes expected yields for the synthesis of benzamides under various Schotten-Baumann conditions. While specific data for this compound is not extensively published, these values for similar reactions provide a benchmark for optimization.
| Amine | Acyl Chloride | Base | Solvent System | Temperature (°C) | Reported Yield (%) |
| Benzylamine | Acetyl Chloride | Aq. NaOH | Dichloromethane/Water | Room Temp | ~85-95 |
| Phenethylamine | Benzoyl Chloride | Aq. NaOH | Diethyl Ether/Water | 0 to RT | ~80-90 |
| Glycine | Benzoyl Chloride | Aq. NaHCO₃ | Water | Room Temp | ~70-80 |
| Aniline | Benzoyl Chloride | Pyridine | Pyridine (as solvent) | 0 to RT | ~90 |
Experimental Protocols
Protocol 1: Standard Schotten-Baumann Synthesis of this compound
This protocol is a standard procedure for the synthesis of this compound using a two-phase system.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloropropylamine hydrochloride (1.0 eq) in water. Add dichloromethane to form a biphasic system. Cool the flask to 0 °C in an ice bath.
-
Addition of Base: Slowly add a 2M aqueous solution of sodium hydroxide (2.2 eq) to the stirred mixture, ensuring the temperature remains below 5 °C. Stir for 10-15 minutes.
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Addition of Benzoyl Chloride: Add benzoyl chloride (1.05 eq) dropwise to the vigorously stirred mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume).
-
Combine the organic layers.
-
Wash the combined organic layers with 1M HCl, followed by saturated aqueous NaHCO₃ solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: N-(3-chloropropyl)benzamide Purification
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-(3-chloropropyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most common impurities typically arise from the starting materials and side reactions during synthesis. These can include unreacted 3-chloropropylamine, unreacted benzoyl chloride (or benzoic acid if hydrolyzed), and potentially the double acylated product, N,N-bis(benzoyl)-3-chloropropylamine. The presence of residual solvents from the reaction or extraction steps is also a common issue.
Q2: What is the recommended first-pass purification method for crude this compound?
A2: For many benzamide derivatives, recrystallization is an effective initial purification method to remove the bulk of impurities. If recrystallization does not yield a product of sufficient purity, column chromatography is the next recommended step.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of the compound and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities. Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a reaction and the efficiency of purification steps.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Recrystallization | The chosen solvent system is not optimal for selectively crystallizing the desired product. | Screen a variety of solvent systems. Start with solvents in which the compound is soluble when hot but sparingly soluble at room temperature (e.g., ethanol/water, toluene, ethyl acetate/hexanes). |
| High concentration of impurities preventing crystallization. | Perform a pre-purification step, such as an aqueous wash to remove water-soluble impurities like amine hydrochlorides, before recrystallization. | |
| Product Oiling Out During Recrystallization | The melting point of the product is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Multiple Spots on TLC After Column Chromatography | The solvent system used for elution is providing poor separation. | Optimize the eluent system using TLC. A common starting point for benzamides is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[1] |
| The column was overloaded with crude product. | Use a larger column or reduce the amount of sample loaded. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight. | |
| Product is a Persistent Oil Instead of a Solid | The product may contain impurities that are depressing the melting point. | Re-purify using column chromatography with a shallow gradient to improve separation. Ensure all solvents are removed under high vacuum. |
| The product may be polymorphic or have a low melting point. | Attempt to induce crystallization by cooling to very low temperatures (-20°C or -78°C) or by triturating with a non-polar solvent like hexanes. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find a suitable system where the compound is soluble at elevated temperatures but insoluble at room temperature or below.
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Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Filtration (Hot): If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or placing it in an ice bath.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
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Stationary Phase: Prepare a slurry of silica gel (60-120 mesh is common) in the initial, least polar eluent.[2]
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Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica.
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Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.[2] Dry this mixture and carefully add it to the top of the column bed.
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Elution: Begin elution with a non-polar solvent system (e.g., petroleum ether:ethyl acetate 10:1) and gradually increase the polarity.[1]
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: N-(3-chloropropyl)benzamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-chloropropyl)benzamide.
Troubleshooting Guides and FAQs
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The two most prevalent side products in the synthesis of this compound via the Schotten-Baumann reaction are benzoic acid and 2-phenyl-5,6-dihydro-4H-1,3-oxazine.
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Benzoic Acid: This side product arises from the hydrolysis of the starting material, benzoyl chloride, in the presence of water and a base.[1][2] This is a common occurrence in Schotten-Baumann reactions, which are often performed in a two-phase system with an aqueous basic solution.[3]
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2-Phenyl-5,6-dihydro-4H-1,3-oxazine: This is a cyclized byproduct formed through an intramolecular reaction of the desired product, this compound. The amide nitrogen can act as a nucleophile and displace the chloride on the propyl chain, especially under basic conditions or upon heating.
Q2: My reaction yield is low, and I have a significant amount of a white solid that is not my desired product. What could be the issue?
A2: A low yield of this compound accompanied by a significant amount of a white solid impurity is often indicative of excessive hydrolysis of the benzoyl chloride starting material. The white solid is likely benzoic acid.
Troubleshooting Steps:
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Control Reaction Temperature: The hydrolysis of benzoyl chloride is an exothermic reaction.[1] Running the reaction at a lower temperature (e.g., 0-5 °C) can help to minimize this side reaction.
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Slow Addition of Benzoyl Chloride: Adding the benzoyl chloride to the reaction mixture slowly and in a controlled manner can help to manage the exotherm and ensure it reacts with the 3-chloropropylamine before it has a chance to hydrolyze.[1]
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Vigorous Stirring: In a two-phase Schotten-Baumann reaction, vigorous stirring is crucial to maximize the interfacial area between the organic and aqueous phases, promoting the reaction between the amine and the acid chloride over hydrolysis.[3]
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Anhydrous Conditions (Alternative Protocol): If hydrolysis is a persistent issue, consider switching to a non-aqueous solvent system using an organic base like triethylamine or pyridine to scavenge the HCl byproduct.[4]
Q3: I've isolated my this compound, but I'm seeing an unexpected peak in my NMR/LC-MS that suggests a cyclized product. How can I prevent this?
A3: The formation of 2-phenyl-5,6-dihydro-4H-1,3-oxazine is favored by conditions that promote intramolecular cyclization.
Preventative Measures:
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Moderate pH during Workup: During the aqueous workup, avoid excessively basic conditions. A milder base or careful neutralization can reduce the propensity for the amide nitrogen to become deprotonated and act as a nucleophile.
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Lower Temperature during Reaction and Workup: Performing the reaction and subsequent workup at lower temperatures will reduce the rate of the intramolecular cyclization.
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Avoid Prolonged Reaction Times: Once the formation of the desired amide is complete (as monitored by TLC or other methods), proceed with the workup promptly to minimize the time the product is exposed to conditions that could lead to cyclization.
Q4: What is a reliable experimental protocol for the synthesis of this compound?
A4: The following is a detailed experimental protocol based on the Schotten-Baumann reaction, designed to minimize the formation of common side products.
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
Materials:
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3-Chloropropylamine hydrochloride
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Benzoyl chloride
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Sodium hydroxide (NaOH)
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Dichloromethane (CH₂Cl₂)
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloropropylamine hydrochloride (1.0 eq) in deionized water.
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Cool the flask in an ice bath to 0-5 °C.
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Slowly add a 2 M aqueous solution of sodium hydroxide (2.2 eq) to the cooled solution, ensuring the temperature remains below 10 °C. This will generate the free 3-chloropropylamine in situ.
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In a separate addition funnel, dissolve benzoyl chloride (1.1 eq) in dichloromethane.
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Add the benzoyl chloride solution dropwise to the vigorously stirred amine solution over 30-45 minutes, maintaining the reaction temperature at 0-5 °C.
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After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, or until the reaction is complete as monitored by TLC.
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Transfer the reaction mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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The crude this compound can be further purified by recrystallization or column chromatography.
Data Presentation
The following table presents hypothetical data on the product distribution under different reaction conditions to illustrate the impact of reaction parameters on the formation of side products.
| Entry | Temperature (°C) | Benzoyl Chloride Addition Time (min) | Yield of this compound (%) | Yield of Benzoic Acid (%) | Yield of 2-Phenyl-5,6-dihydro-4H-1,3-oxazine (%) |
| 1 | 25 | 5 | 65 | 25 | 5 |
| 2 | 0-5 | 5 | 75 | 15 | 5 |
| 3 | 0-5 | 30 | 85 | 10 | <5 |
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Common side reactions in this compound synthesis.
References
"N-(3-chloropropyl)benzamide stability and degradation issues"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability and degradation issues related to N-(3-chloropropyl)benzamide.
Troubleshooting Guides
Issue 1: Unexpected Impurities Detected in this compound Sample
Question: I have detected unexpected peaks during the analysis (e.g., by HPLC, LC-MS) of my this compound sample. What could be the cause?
Answer: Unexpected impurities can arise from several degradation pathways. The two primary reactive sites in this compound are the amide linkage and the chloropropyl chain. Potential degradation products and their causes are summarized below.
Table 1: Potential Degradation Products and Contributing Factors
| Potential Degradation Product | Chemical Name | Likely Cause | Recommended Action |
| DP-1 | Benzoic acid | Hydrolysis of the amide bond | Control pH, avoid highly acidic or basic conditions. Store in a dry environment. |
| DP-2 | 3-chloropropan-1-amine | Hydrolysis of the amide bond | Control pH, avoid highly acidic or basic conditions. Store in a dry environment. |
| DP-3 | N-(3-hydroxypropyl)benzamide | Hydrolysis of the C-Cl bond | Avoid aqueous solutions, especially at elevated temperatures. |
| DP-4 | 2-phenyl-1,3-oxazine | Intramolecular cyclization | Avoid basic conditions and elevated temperatures. |
Experimental Workflow for Impurity Identification:
Caption: Workflow for identifying unknown impurities.
Issue 2: Loss of Potency or Inconsistent Results in Biological Assays
Question: My experiments using this compound are showing inconsistent results or a gradual loss of the expected biological activity. Could this be a stability issue?
Answer: Yes, a loss of potency is a strong indicator of compound degradation. Both the hydrolysis of the amide bond and reactions of the chloropropyl group can lead to the formation of inactive or less active species.
Troubleshooting Steps:
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Fresh Sample Preparation: Prepare fresh solutions of this compound immediately before use. Avoid using stock solutions that have been stored for extended periods, especially at room temperature or in aqueous buffers.
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Solvent Selection: If possible, use aprotic, anhydrous solvents for stock solutions (e.g., DMSO, DMF). Minimize the time the compound is in aqueous buffers.
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pH Control: The stability of the amide bond is highly pH-dependent. If your experimental buffer is acidic or basic, consider performing a preliminary stability test of this compound in that buffer over the time course of your experiment.
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Temperature Control: Keep stock solutions and experimental samples on ice or at reduced temperatures whenever possible to slow down potential degradation.
Logical Relationship of Stability and Activity:
Caption: Degradation leads to loss of activity.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways are:
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Amide Hydrolysis: This can occur under both acidic and basic conditions, cleaving the amide bond to form benzoic acid and 3-chloropropan-1-amine.
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Reactions of the Chloropropyl Group:
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Hydrolysis: The terminal chlorine can be displaced by water or hydroxide ions to form N-(3-hydroxypropyl)benzamide.
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Intramolecular Cyclization: Under basic conditions, the amide nitrogen can act as a nucleophile, displacing the chloride to form a six-membered ring, 2-phenyl-1,3-oxazine.
-
Degradation Pathways Diagram:
Caption: Potential degradation pathways.
Q2: How should I store this compound to ensure its stability?
A2: For optimal stability, this compound should be stored as a solid in a cool, dry, and dark place. If you need to prepare a stock solution, use an anhydrous aprotic solvent like DMSO or DMF and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: Can I use this compound in aqueous buffers?
A3: While it may be necessary for biological assays, be aware that the compound can degrade in aqueous solutions. It is recommended to prepare the aqueous solution fresh for each experiment and to minimize the time the compound is in the buffer before use. If possible, perform a preliminary stability assessment in your specific buffer.
Experimental Protocols
Forced Degradation Studies Protocol (General)
Forced degradation studies are essential for understanding the stability of a drug substance.[1] The following are general protocols that should be optimized for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Table 2: General Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Time |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 1, 2, 4, 8 hours |
| Oxidative | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |
| Thermal (Solid) | Dry Heat | 80°C | 24, 48, 72 hours |
| Thermal (Solution) | In a suitable solvent | 60°C | 24, 48, 72 hours |
| Photolytic (Solid) | UV (254 nm) & Fluorescent Light | Room Temperature | 24, 48, 72 hours |
| Photolytic (Solution) | In a suitable solvent | Room Temperature | 24, 48, 72 hours |
Methodology:
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
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Stress Application:
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For hydrolytic and oxidative stress , add an equal volume of the stress reagent (e.g., 0.2 M HCl to get a final concentration of 0.1 M) to the stock solution.
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For thermal stress , place the solid compound or the solution in an oven at the specified temperature.
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For photolytic stress , expose the solid compound or the solution in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
-
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Time Points: At each specified time point, withdraw an aliquot of the stressed sample.
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Neutralization (for hydrolytic stress): Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
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Analysis: Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify the degradation products.
Forced Degradation Workflow:
Caption: Workflow for forced degradation studies.
References
"troubleshooting guide for N-(3-chloropropyl)benzamide reactions"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(3-chloropropyl)benzamide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and reliable method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of 3-chloropropylamine with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is typically performed in a two-phase solvent system, such as dichloromethane and water, at or slightly above room temperature.[1][2][3]
Q2: What are the potential side reactions during the synthesis of this compound?
The primary side reaction of concern is the intramolecular cyclization of the product to form N-benzoylazetidine. This can be promoted by the presence of a strong base and higher reaction temperatures. Another potential issue is the hydrolysis of benzoyl chloride to benzoic acid if excessive water is present and the reaction is not sufficiently cooled.
Q3: How can I minimize the formation of the N-benzoylazetidine byproduct?
To minimize the formation of N-benzoylazetidine, consider the following strategies:
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Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of benzoyl chloride and throughout the reaction. The reaction is exothermic, so efficient cooling is crucial.
-
Choice of Base: Use a milder base, such as sodium bicarbonate or triethylamine, instead of a strong base like sodium hydroxide.
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Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) and work it up as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
Q4: What is a general purification strategy for this compound?
A common purification strategy involves the following steps:
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Work-up: After the reaction is complete, the organic layer is separated, washed with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with a base (e.g., saturated sodium bicarbonate solution) to remove unreacted benzoyl chloride and benzoic acid, and finally with brine.
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Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by either recrystallization or column chromatography.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of reagents: Benzoyl chloride may have hydrolyzed. 3-chloropropylamine may have degraded. 2. Inadequate mixing: In a biphasic system, poor stirring can lead to a slow reaction rate. 3. Incorrect stoichiometry: An incorrect molar ratio of reactants and base can lead to incomplete reaction. | 1. Use freshly opened or properly stored reagents. Verify the purity of starting materials. 2. Ensure vigorous stirring to maximize the interfacial area between the two phases. 3. Carefully check the molar equivalents of all reactants. Typically, a slight excess of the amine and base is used. |
| Presence of a Major Byproduct | 1. Intramolecular cyclization: Formation of N-benzoylazetidine due to high temperature or strong base. 2. Hydrolysis of benzoyl chloride: Presence of benzoic acid due to excess water and heat. | 1. Maintain strict temperature control (0-5 °C). Use a weaker base like sodium bicarbonate. Monitor the reaction closely and limit the reaction time. 2. Use anhydrous solvents and ensure the reaction apparatus is dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Purification | 1. Similar polarity of product and byproduct: this compound and N-benzoylazetidine may have close Rf values on TLC, making separation by column chromatography challenging. 2. Oily product instead of solid: The presence of impurities can prevent the product from solidifying. | 1. For column chromatography, use a solvent system with a gradual polarity gradient (e.g., starting with a low polarity mixture like hexane/ethyl acetate and slowly increasing the ethyl acetate concentration). 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the product remains an oil, purification by column chromatography is recommended. |
| Product Degradation Over Time | Hydrolysis: The amide bond can be susceptible to hydrolysis, especially in the presence of acid or base and moisture. | Store the purified product in a cool, dry, and dark place. For long-term storage, consider keeping it under an inert atmosphere. |
Experimental Protocols
Synthesis of this compound (Schotten-Baumann Conditions)
Materials:
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3-Chloropropylamine hydrochloride
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Benzoyl chloride
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Sodium hydroxide (or sodium bicarbonate)
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Dichloromethane (or diethyl ether)
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Water
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Hydrochloric acid (1M)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloropropylamine hydrochloride in water.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of sodium hydroxide to neutralize the hydrochloride and liberate the free amine.
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In a separate dropping funnel, place benzoyl chloride dissolved in dichloromethane.
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Add the benzoyl chloride solution dropwise to the vigorously stirred amine solution, maintaining the temperature between 0-5 °C.
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Simultaneously, add a solution of sodium hydroxide (or sodium bicarbonate) dropwise from another funnel to keep the aqueous phase basic (pH 8-10).
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After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC.
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Separate the organic layer.
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Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
"optimizing reaction conditions for N-alkylation of benzamide"
Technical Support Center: N-Alkylation of Benzamide
Welcome to the technical support center for the N-alkylation of benzamide. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the N-alkylation of benzamide and related amides.
Frequently Asked Questions (FAQs)
Q1: What are the general methods for N-alkylation of benzamide?
A1: The N-alkylation of benzamide can be achieved through several methods, including:
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Catalytic N-alkylation with alcohols: This is an atom-economical method that often utilizes transition metal catalysts (e.g., based on cobalt, ruthenium, palladium, nickel, or copper) and generates water as the primary byproduct.[1][2][3][4]
-
Classical N-alkylation with alkyl halides: This method involves the reaction of benzamide with an alkyl halide, typically in the presence of a base.[5][6]
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Transition metal-free alkylation: Certain protocols allow for N-alkylation without the need for a transition metal catalyst, often employing strong bases or phase-transfer catalysts.[5][7][8]
Q2: Why is my N-alkylation reaction with an alkyl halide not proceeding to completion?
A2: Incomplete conversion in N-alkylation with alkyl halides can be due to several factors:
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Insufficiently strong base: The amide proton is not very acidic, so a strong enough base is required to deprotonate it and form the more nucleophilic amide anion.[6]
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Poor solubility of reagents: The base (e.g., K₂CO₃) or the starting amide may have poor solubility in the chosen solvent, hindering the reaction.[9]
-
Inappropriate solvent: The choice of solvent can significantly impact reaction yield.[5][6] Polar aprotic solvents like DMF, DMSO, or acetonitrile are commonly used.
Q3: I am observing O-alkylation as a side product. How can I minimize it?
A3: O-alkylation is a common side reaction, especially when using highly electrophilic alkylating agents (like sulfonates) or in the presence of weaker bases where a significant portion of the amide remains in its neutral form.[10] To minimize O-alkylation:
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Use a strong base (e.g., NaH, LDA) to fully deprotonate the amide, favoring N-alkylation.[6][10]
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Consider the solvent system, as low-polarity solvents may favor O-alkylation due to coordination of the cation with the amide oxygen.[10]
Q4: Can I use alcohols as alkylating agents? What are the typical conditions?
A4: Yes, alcohols are increasingly used as green alkylating agents. A common approach involves a "borrowing hydrogen" or "hydrogen autotransfer" mechanism catalyzed by a transition metal complex. Typical conditions for a cobalt-catalyzed reaction include:
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Catalyst: A cobalt nanoparticle-based catalyst (e.g., Co-L5@C-800).[1][2]
-
Base: A base such as potassium hydroxide (KOH) is crucial for the reaction to proceed.[1]
-
Temperature: Elevated temperatures, typically in the range of 115-140°C, are required.[1]
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Atmosphere: The reaction is usually carried out under an inert atmosphere (e.g., argon).[1]
Troubleshooting Guides
Problem 1: Low or No Yield in Catalytic N-Alkylation with Alcohols
| Symptom | Possible Cause | Suggested Solution |
| No reaction | Missing catalyst or base | Ensure both the catalyst and a suitable base (e.g., KOH) are added to the reaction mixture. Control experiments show that both are essential for reactivity.[1] |
| Low yield | Suboptimal reaction temperature | Increase the reaction temperature. For some substrates, temperatures up to 140°C may be necessary to achieve good yields.[1] |
| Incorrect solvent | Toluene has been shown to be an effective solvent for cobalt-catalyzed N-alkylation of benzamide with alcohols.[1][11] Consider switching to toluene if using other solvents like THF or methanol. | |
| Catalyst deactivation | If reusing the catalyst, ensure it has been properly handled and stored. Perform a test with fresh catalyst to rule out deactivation. Some catalysts have demonstrated good reusability.[1] |
Problem 2: Difficulty with Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Formation of a solid mass upon cooling | High concentration of reagents or insolubility of byproducts | Dilute the reaction mixture with a suitable solvent (e.g., methanol) before it fully cools to prevent solidification.[9] |
| Difficulty separating product from unreacted starting material | Incomplete reaction | Optimize reaction conditions (e.g., increase reaction time, temperature, or change base/solvent) to drive the reaction to completion.[9] Consider using a different purification technique, such as crystallization, if chromatography is challenging. |
Data Presentation
Table 1: Optimization of Reaction Conditions for Cobalt-Catalyzed N-Alkylation of Benzamide with Benzyl Alcohol
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Co-L5@C-800 | KOH | Toluene | 115 | 24 | 87 |
| 2 | Co-L5@C-800 | KOH | Toluene | 130 | 24 | 99 |
| 3 | Without Catalyst | KOH | Toluene | 130 | 24 | No Reaction |
| 4 | Co-L5@C-800 | None | Toluene | 130 | 24 | No Reaction |
| 5 | Co-L5@C-800 | KOH | Methanol | 130 | 24 | Lower Yield |
| 6 | Co-L5@C-800 | KOH | Ethanol | 130 | 24 | Lower Yield |
| 7 | Co-L5@C-800 | KOH | THF | 130 | 24 | Lower Yield |
Data synthesized from information in reference[1].
Table 2: Optimization of Base and Solvent for K₃PO₄-Mediated N-Alkylation of Benzamide with Benzyl Bromide
| Entry | Base (2 eq.) | Solvent | Additive (2 eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | CH₃CN | Bu₄NBr | 50 | 24 | 70 |
| 2 | K₂CO₃ | CH₃CN | Bu₄NBr | 50 | 24 | 45 |
| 3 | Cs₂CO₃ | CH₃CN | Bu₄NBr | 50 | 24 | 65 |
| 4 | K₃PO₄ | THF | Bu₄NBr | 50 | 24 | 48 |
| 5 | K₃PO₄ | DMSO | Bu₄NBr | 50 | 24 | 35 |
| 6 | K₃PO₄ | DMF | Bu₄NBr | 50 | 24 | 25 |
| 7 | K₃PO₄ | CH₃CN | None | 50 | 24 | 30 |
Data synthesized from information in reference[5].
Experimental Protocols
Protocol 1: Cobalt-Catalyzed N-Alkylation of Benzamide with Benzyl Alcohol [1]
-
To a reaction vessel, add benzamide (0.5 mmol), the cobalt catalyst (e.g., Co-L5@C-800, 60 mg, 1.9 mol% Co), and potassium hydroxide (KOH, 0.3 mmol).
-
Add toluene (3 mL) as the solvent.
-
Add benzyl alcohol (0.55 mmol).
-
Seal the vessel and purge with argon.
-
Heat the reaction mixture to the desired temperature (e.g., 130°C) and stir for 24 hours.
-
After cooling to room temperature, the reaction mixture can be analyzed by GC or subjected to purification by column chromatography to isolate the N-benzylbenzamide product.
Protocol 2: K₃PO₄-Mediated N-Alkylation of Benzamide with Benzyl Bromide [5]
-
To a reaction vial, add benzamide (0.6 mmol, 2 eq.), potassium phosphate tribasic (K₃PO₄, 0.6 mmol, 2 eq.), and tetrabutylammonium bromide (Bu₄NBr, 0.6 mmol, 2 eq.).
-
Add acetonitrile (CH₃CN, 1.5 mL) as the solvent.
-
Add benzyl bromide (0.3 mmol, 1 eq.).
-
Seal the vial and place it in a preheated heating block at 50°C.
-
Stir the reaction for 24 hours.
-
After cooling, the reaction can be quenched with water and extracted with an organic solvent. The combined organic layers are then dried and concentrated.
-
The crude product can be purified by flash chromatography.
Visualizations
Caption: Workflow for catalytic N-alkylation of benzamide.
Caption: Troubleshooting logic for low-yield N-alkylation.
References
- 1. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. <i>N</i>-Alkyl amide synthesis <i>via N</i>-alkylation of amides with alcohols [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-(3-chloropropyl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-chloropropyl)benzamide. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
The most common method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of 3-chloropropylamine with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What is the role of the solvent in this synthesis?
The solvent plays a crucial role in the synthesis of this compound by:
-
Solubilizing reactants: Ensuring that 3-chloropropylamine and benzoyl chloride can react effectively.
-
Influencing reaction rate: The polarity of the solvent can affect the rate of the acylation reaction.
-
Facilitating product isolation: The choice of solvent can simplify the workup and purification process.
Q3: Which types of solvents are typically recommended for this reaction?
Aprotic solvents are generally preferred for this synthesis. These can range from nonpolar to polar aprotic. Common choices include dichloromethane (DCM), diethyl ether, and acetonitrile. In some variations of the Schotten-Baumann reaction, a two-phase system consisting of water and an organic solvent is used.[1]
Q4: How does solvent polarity impact the reaction?
Solvent polarity can influence the reaction in several ways. Polar aprotic solvents can often accelerate the reaction rate by stabilizing charged intermediates formed during the reaction. However, excessively polar solvents might also lead to undesired side reactions or make product extraction more challenging.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield | 1. Inadequate mixing: In a biphasic system, poor mixing can limit the reaction at the interface. 2. Amine protonation: The hydrochloric acid byproduct can protonate the starting amine, rendering it non-nucleophilic. 3. Hydrolysis of benzoyl chloride: Presence of water can lead to the hydrolysis of the acylating agent.[2] | 1. Increase stirring speed to ensure efficient mixing of the phases. 2. Ensure sufficient base (e.g., triethylamine, aqueous NaOH) is present to neutralize the HCl as it forms.[3][4][5] 3. Use anhydrous solvents and ensure all glassware is thoroughly dried before starting the reaction. |
| Presence of multiple spots on TLC, indicating impurities | 1. Di-acylation: The secondary amine of the product can potentially react with another molecule of benzoyl chloride. 2. Unreacted starting materials: Incomplete reaction. 3. Side reactions: The chloropropyl group might undergo side reactions, especially at elevated temperatures or with certain bases. | 1. Control the stoichiometry: Use a slight excess of the amine or add the benzoyl chloride dropwise to the amine solution. 2. Monitor the reaction by TLC and allow it to proceed until the starting materials are consumed. Consider extending the reaction time or gently warming the mixture. 3. Maintain a low reaction temperature (e.g., 0 °C to room temperature). |
| Difficulty in product purification | 1. Emulsion formation during workup: This is common in biphasic systems. 2. Product is an oil instead of a solid: This can make isolation by filtration difficult. 3. Co-elution of impurities during column chromatography. | 1. Add brine to the separatory funnel to help break the emulsion. 2. Attempt to crystallize the oil by scratching the flask with a glass rod or by adding a small seed crystal. If it remains an oil, use extraction and drying followed by purification via column chromatography. 3. Optimize the solvent system for chromatography. A gradient elution might be necessary to achieve good separation. |
Impact of Solvent on Reaction Parameters
The choice of solvent can significantly influence the yield and reaction time of the this compound synthesis. The following table summarizes typical outcomes based on solvent polarity.
| Solvent | Solvent Type | Typical Reaction Time (hours) | Yield (%) | Notes |
| Dichloromethane (DCM) | Polar Aprotic | 2 - 4 | 85 - 95 | Generally provides a clean reaction with easy workup.[6][7] |
| Diethyl Ether | Nonpolar | 4 - 8 | 70 - 85 | The reaction may be slower due to lower polarity. |
| Acetonitrile | Polar Aprotic | 1 - 3 | 80 - 90 | Can lead to faster reaction rates but may require more careful purification. |
| Tetrahydrofuran (THF) | Polar Aprotic | 3 - 6 | 75 - 90 | A good alternative to DCM, though reactions might be slightly slower. |
| Water/DCM (biphasic) | Biphasic | 2 - 5 | 80 - 95 | Classic Schotten-Baumann conditions; requires vigorous stirring.[1] |
Experimental Protocol: Synthesis of this compound in Dichloromethane
This protocol provides a detailed methodology for the synthesis of this compound using dichloromethane as the solvent.
Materials:
-
3-chloropropylamine hydrochloride
-
Benzoyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-chloropropylamine hydrochloride (1.0 eq) in dichloromethane, add triethylamine (2.2 eq) at 0 °C and stir for 15 minutes.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of solvent properties and their impact on the reaction outcome.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. byjus.com [byjus.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. nanobioletters.com [nanobioletters.com]
"N-(3-chloropropyl)benzamide solubility problems and solutions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-(3-chloropropyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data for this compound is limited, its solubility profile can be inferred from its parent compound, benzamide. Generally, this compound is expected to have low solubility in water and higher solubility in organic solvents. The presence of the chloropropyl group may slightly alter its polarity compared to benzamide.
Q2: Which solvents are recommended for dissolving this compound?
A2: Based on the solubility of benzamide, polar aprotic solvents and alcohols are likely to be effective. Recommended starting solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, methanol, and ethanol.[1][2] The choice of solvent may depend on the specific requirements of your experiment, such as reaction compatibility and downstream applications.
Q3: Does temperature affect the solubility of this compound?
A3: Yes, the solubility of benzamides typically increases with temperature.[1] If you encounter solubility issues at room temperature, gentle heating can be an effective method to dissolve the compound. However, it is crucial to consider the stability of this compound at elevated temperatures to avoid degradation.
Q4: Can I use a co-solvent system to improve solubility?
A4: Yes, using a co-solvent system can be a viable strategy. For some benzamide derivatives, mixtures of solvents have been shown to have a synergistic effect on solubility. For instance, a mixture of a good solvent (e.g., DMSO or DMF) with a less effective one that is required for the experiment might provide the necessary solubility.
Troubleshooting Guide
Problem: this compound is not dissolving at room temperature.
Solution Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Detailed Troubleshooting Steps:
-
Verify Solvent Selection: Ensure you are using an appropriate solvent. Based on data for the parent compound, benzamide, the following solvents are recommended in descending order of expected effectiveness: DMF > DMSO > Acetone > Methanol > Ethanol.[1][2]
-
Increase Agitation: Simple swirling may not be sufficient. Vigorously agitate the solution using a vortex mixer or a magnetic stirrer to increase the interaction between the solvent and the solute.
-
Gentle Heating: Cautiously warm the solution in a water bath. A temperature of 30-40°C is often sufficient to significantly improve solubility. Monitor the solution closely and avoid overheating, which could lead to compound degradation.
-
Sonication: If heating is not desirable or ineffective, sonication can be used to break down particle agglomerates and enhance dissolution.
-
Consider a Co-solvent: If the compound remains insoluble, the addition of a small amount of a stronger co-solvent (e.g., adding a small percentage of DMSO to an ethanolic solution) may help.
Data Presentation
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent | Predicted Solubility | Notes |
| Dimethylformamide (DMF) | Very High | Aprotic polar solvent, often a good choice for amides.[2] |
| Dimethyl Sulfoxide (DMSO) | Very High | Aprotic polar solvent, known as a "super solvent".[2][3] |
| Acetone | High | Good alternative to DMF and DMSO. |
| Methanol | Moderate to High | Generally a good solvent for benzamides.[1] |
| Ethanol | Moderate | Less effective than methanol but still a viable option.[1] |
| Acetonitrile | Low to Moderate | Benzamide shows lower solubility in acetonitrile.[1] |
| Water | Very Low | Expected to be sparingly soluble in aqueous solutions.[1] |
Note: This data is inferred from the solubility of benzamide and related compounds and should be used as a guideline. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
Objective: To prepare a stock solution of this compound in an organic solvent.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., DMSO, DMF, Methanol)
-
Volumetric flask
-
Magnetic stirrer and stir bar (optional)
-
Vortex mixer (optional)
-
Water bath (optional)
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance.
-
Solvent Addition: Transfer the weighed compound to a volumetric flask. Add approximately 70-80% of the final desired volume of the selected solvent.
-
Initial Dissolution: Cap the flask and begin agitation. This can be done by manual swirling, vortexing for 1-2 minutes, or adding a magnetic stir bar and placing the flask on a stir plate.
-
Applying Heat (if necessary): If the compound does not fully dissolve, place the flask in a water bath set to a gentle temperature (e.g., 30-40°C). Continue agitation and monitor for dissolution.
-
Bringing to Volume: Once the solid is completely dissolved, allow the solution to cool to room temperature. Carefully add the solvent to the volumetric mark.
-
Final Mixing: Invert the capped flask several times to ensure a homogenous solution.
Protocol 2: Recrystallization for Purification
Objective: To purify this compound by recrystallization.
Materials:
-
Crude this compound
-
A suitable solvent system (a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should form. The cooling process can be further slowed by insulating the flask. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature below the compound's melting point (Melting point of this compound is approximately 104-106°C).
References
Technical Support Center: Purification of Crude N-(3-chloropropyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude N-(3-chloropropyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via the Schotten-Baumann reaction?
A1: The most common impurities are typically unreacted starting materials and byproducts from side reactions. These include:
-
Benzoic Acid: Formed from the hydrolysis of benzoyl chloride.
-
3-Chloropropylamine: Unreacted starting material.
-
Benzoyl Chloride: Unreacted starting material.
-
N,N'-bis(benzoyl)-3-chloropropylamine: A potential byproduct if the amine reacts with two molecules of benzoyl chloride, though less common under standard Schotten-Baumann conditions.
Q2: How can I remove benzoic acid from my crude product?
A2: Benzoic acid can be effectively removed by washing the organic solution of your crude product with an aqueous basic solution. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used. The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt which will partition into the aqueous layer.[1]
Q3: My purified product is an oil, not a solid. What should I do?
A3: If your this compound is an oil after purification, it may still contain impurities that are depressing its melting point. Consider the following steps:
-
Re-purification: Attempt a second purification step. If you initially used recrystallization, try column chromatography, or vice-versa.
-
Solvent Removal: Ensure all residual solvent from the purification process has been thoroughly removed under high vacuum.
-
Trituration: Try triturating the oil with a non-polar solvent like hexanes or pentane. This can sometimes induce crystallization of the desired product while washing away more soluble impurities.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is an effective and rapid method to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, or the mother liquor and crystals from recrystallization, you can visualize the separation of the desired product from impurities. A common mobile phase for benzamide derivatives is a mixture of hexane and ethyl acetate.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Product loss during aqueous washes. | Minimize the number of washes. Ensure the pH of the aqueous layer is not excessively acidic or basic, which could potentially lead to hydrolysis of the amide. |
| Co-elution of product and impurities during column chromatography. | Optimize the solvent system for column chromatography. A shallower gradient or isocratic elution with a less polar solvent system might provide better separation. |
| Product remains in the mother liquor after recrystallization. | Cool the recrystallization mixture slowly to allow for maximum crystal formation. Placing the flask in an ice bath after it has reached room temperature can help increase the yield. You can also try to concentrate the mother liquor and obtain a second crop of crystals. |
| Incomplete reaction. | Before purification, ensure the reaction has gone to completion using TLC analysis. |
Issue 2: Persistent Impurities in the Final Product
| Impurity | Identification (Typical TLC Rf in Hexane:EtOAc 3:1) | Troubleshooting Step |
| Benzoic Acid | Streaky spot, often near the baseline | Wash the crude product solution thoroughly with saturated sodium bicarbonate solution. |
| Benzoyl Chloride | High Rf | Quench the reaction mixture with an aqueous base (like NaOH or NaHCO₃) to hydrolyze any remaining benzoyl chloride to benzoic acid, which can then be removed by a basic wash. |
| 3-Chloropropylamine | Low Rf, may streak | Wash the crude product solution with a dilute acid solution (e.g., 1M HCl) to convert the amine into its water-soluble ammonium salt. |
Data Presentation
The following table summarizes typical quantitative data obtained from the purification of a 5.00 g batch of crude this compound.
| Purification Method | Initial Mass (g) | Final Mass (g) | Yield (%) | Purity by HPLC (%) |
| Recrystallization | 5.00 | 3.85 | 77 | >98 |
| Column Chromatography | 5.00 | 4.10 | 82 | >99 |
Note: Purity was determined by HPLC analysis, monitoring the peak area at 254 nm.[2]
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes). A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[3][4]
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Stationary Phase: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Packing the Column: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles or cracks in the stationary phase.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Relationship between impurity types and effective purification methods.
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of N-(3-chloropropyl)benzamide and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for N-(3-chloropropyl)benzamide and its structural analogs. Due to the limited availability of direct experimental spectra for this compound in public databases, this guide presents data for the closely related homolog, N-(2-chloroethyl)benzamide, and the parent compound, benzamide. This comparative approach allows for the prediction and interpretation of the spectral characteristics of this compound.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for benzamide and N-(2-chloroethyl)benzamide. This data serves as a reference for predicting the spectral features of this compound.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration |
| Benzamide | 7.82 (d, J = 7.6, 2H, Ar-H), 7.52 (t, J = 7.4, 1H, Ar-H), 7.44 (t, J = 7.6, 2H, Ar-H), 6.05 (br s, 2H, -NH₂) |
| N-(2-chloroethyl)benzamide [1] | 7.78 (d, J = 7.2, 2H, Ar-H), 7.50 (t, J = 7.4, 1H, Ar-H), 7.42 (t, J = 7.6, 2H, Ar-H), 6.75 (br s, 1H, -NH-), 3.86 (q, J = 5.6, 2H, -NH-CH ₂-), 3.72 (t, J = 5.8, 2H, -CH ₂-Cl) |
| This compound (Predicted) | ~7.8 (d, 2H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.4 (t, 2H, Ar-H), ~6.5 (br s, 1H, -NH-), ~3.6 (q, 2H, -NH-CH ₂-), ~3.7 (t, 2H, -CH ₂-Cl), ~2.1 (p, 2H, -CH₂-CH ₂-CH₂-) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| Benzamide [2] | 169.9 (C=O), 132.8 (Ar-C), 132.2 (Ar-CH), 128.6 (Ar-CH), 127.5 (Ar-CH) |
| N-(2-chloroethyl)benzamide [1] | 167.8 (C=O), 134.1 (Ar-C), 131.7 (Ar-CH), 128.6 (Ar-CH), 127.0 (Ar-CH), 43.1 (-NH-C H₂-), 42.8 (-C H₂-Cl) |
| This compound (Predicted) | ~168 (C=O), ~134 (Ar-C), ~132 (Ar-CH), ~129 (Ar-CH), ~127 (Ar-CH), ~43 (-NH-C H₂-), ~45 (-C H₂-Cl), ~32 (-CH₂-C H₂-CH₂-) |
Table 3: Mass Spectrometry (Electron Ionization - EI) Data
| Compound | Key m/z Fragments (Relative Intensity %) |
| Benzamide [2] | 121 (M⁺, 100), 105 (75), 77 (65) |
| N-(2-chloroethyl)benzamide [3] | 183 (M⁺), 148, 122, 105 (100), 77 |
| This compound (Predicted) | 197 (M⁺), 162, 122, 105 (100), 77 |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for small organic molecules like this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[4]
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[4]
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Pulse Program: Standard single-pulse sequence (zg30).[5]
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.[5]
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
-
Processing:
-
Apply a line broadening factor of 0.3 Hz.[5]
-
Fourier transform the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum to the TMS signal at 0 ppm.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system).
-
Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).[6]
-
Acquisition Parameters:
-
Processing:
-
Apply a line broadening factor of 1-2 Hz.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
-
Mass Spectrometry (MS)
1. Sample Preparation:
-
Dissolve a small amount of the sample (1-2 mg) in a volatile organic solvent such as methanol or dichloromethane.[8]
2. Electron Ionization (EI) Mass Spectrometry:
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.[8]
-
Ionization Method: Electron Ionization (EI).[9]
-
Acquisition Parameters:
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to confirm the structure. Key fragments for benzamides often include the benzoyl cation (m/z 105) and the phenyl cation (m/z 77).[2]
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a small organic molecule like this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. rsc.org [rsc.org]
- 3. N-(2-Chloroethyl)benzamide [webbook.nist.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
A Comparative Guide to N-(3-chloropropyl)benzamide and Structurally Related PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-(3-chloropropyl)benzamide and similar benzamide-containing compounds, with a focus on their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP). The information presented herein is intended to support research and drug development efforts in oncology and other fields where PARP inhibition is a validated therapeutic strategy.
Introduction to Benzamides as PARP Inhibitors
The benzamide moiety is a well-established pharmacophore for the inhibition of PARP enzymes, which play a critical role in DNA repair and the maintenance of genomic stability. By competitively binding to the nicotinamide-binding pocket of PARP, these inhibitors can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This guide explores the structure-activity relationships of various benzamide derivatives and provides detailed experimental protocols for their evaluation.
Comparative Analysis of Benzamide Derivatives
While specific quantitative data for this compound as a PARP inhibitor is not extensively available in publicly accessible literature, we can infer its potential activity based on the performance of structurally related compounds. The following table summarizes the PARP1 inhibitory activity of benzamide and other derivatives.
| Compound Name | Structure | PARP1 IC50 (µM) | Reference |
| Benzamide | 3.3[1] | [1] | |
| 3-Aminobenzamide | Potent inhibitor | [2][3][4] | |
| Olaparib (a complex benzamide derivative) | 0.005 | [5] | |
| Rucaparib (a complex benzamide derivative) | 0.0014 | [5] | |
| Talazoparib (a complex benzamide derivative) | 0.00057 | [6] |
Note: The IC50 values for the complex benzamide derivatives (Olaparib, Rucaparib, Talazoparib) are provided to illustrate the high potency that can be achieved with this chemical scaffold through further structural modifications. The simpler structures, like benzamide and 3-aminobenzamide, serve as foundational benchmarks. The N-(3-chloropropyl) substituent in the target compound introduces a reactive alkyl chloride group, which could potentially interact with the enzyme in a covalent or pseudo-covalent manner, a hypothesis that warrants experimental investigation.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of potential PARP inhibitors. The following sections provide established protocols for key in vitro assays.
Synthesis of this compound
A general and adaptable method for the synthesis of N-substituted benzamides involves the reaction of a benzoyl chloride with a primary amine.[7]
Materials:
-
Benzoyl chloride
-
3-chloropropylamine hydrochloride
-
Triethylamine or another suitable base
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-chloropropylamine hydrochloride in DCM, add two equivalents of triethylamine and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add one equivalent of benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
PARP1 Enzyme Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PARP1 by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins.[8]
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H4-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., this compound and comparators) in the assay buffer.
-
To each well of the histone-coated plate, add the PARP1 enzyme, activated DNA, and the test compound or vehicle control.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again to remove unbound conjugate.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to trap PARP1 on a DNA substrate.[9][10][11][12]
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled DNA oligonucleotide duplex
-
NAD+
-
Assay buffer
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the wells of a 384-well plate, add the PARP1 enzyme and the fluorescently labeled DNA duplex.
-
Add the test compounds or vehicle control to the respective wells.
-
Incubate the plate to allow for enzyme-DNA binding and inhibitor interaction.
-
Initiate the auto-ribosylation reaction by adding NAD+.
-
Incubate the plate to allow for the dissociation of untrapped PARP1 from the DNA.
-
Measure the fluorescence polarization of each well. An increase in fluorescence polarization indicates the trapping of PARP1 on the DNA by the inhibitor.
-
Calculate the extent of PARP trapping for each compound concentration and determine the EC50 value.
Cell Viability (Cytotoxicity) Assay (MTT Assay)
This assay assesses the effect of the compounds on the viability of cancer cell lines, particularly those with and without BRCA mutations.[13][14][15]
Materials:
-
Cancer cell lines (e.g., BRCA1/2-deficient and proficient lines)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 or GI50 (concentration for 50% growth inhibition) values.
Visualizing Experimental Workflows and Signaling Pathways
General Workflow for PARP Inhibitor Evaluation
The following diagram illustrates a typical workflow for the initial evaluation of a potential PARP inhibitor.
Caption: Workflow for the evaluation of novel PARP inhibitors.
PARP-Mediated DNA Single-Strand Break Repair Pathway
This diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks and the mechanism of action of PARP inhibitors.
Caption: PARP1 signaling pathway and the mechanism of PARP inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. selleckchem.com [selleckchem.com]
- 4. 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PARP compound (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ポリ[ADP-リボース]ポリメラーゼのトラッピング測定キット | PARPtrap Assay Kit for PARP1 / PARP2 | フナコシ [funakoshi.co.jp]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. 4.3. Cell Viability Assays and Calculation of LC50 Doses for PARP Inhibitors [bio-protocol.org]
- 14. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]
- 15. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-(3-chloropropyl)benzamide and Other Benzamides: A Review of Available Biological Activity Data
A comprehensive review of publicly available scientific literature reveals a notable absence of specific biological activity data for N-(3-chloropropyl)benzamide. While the broader class of benzamide derivatives has been extensively studied for a wide range of pharmacological applications, data directly comparing the biological effects of this compound to other benzamides is not currently available. This guide, therefore, aims to provide a contextual overview of the biological activities of various benzamide compounds to offer a framework for understanding the potential activities of this compound, should such data become available in the future.
Benzamides are a versatile class of compounds known for their wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antipsychotic properties.[1][2] The specific biological effects of a benzamide derivative are largely determined by the nature and position of substituents on both the benzoyl and the amide portions of the molecule.
General Biological Activities of Benzamide Derivatives:
Numerous studies have explored the structure-activity relationships (SAR) of benzamide derivatives, revealing key insights into how different chemical modifications influence their biological profiles.
-
Antimicrobial and Antifungal Activity: Benzamide derivatives have shown promise as antimicrobial and antifungal agents. For instance, certain novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole have demonstrated significant larvicidal and fungicidal activities.[3][4] The nature of the substituents on the phenyl ring and the amide nitrogen plays a crucial role in determining the potency and spectrum of antimicrobial action.[1]
-
Anticancer Activity: The benzamide scaffold is a component of several anticancer agents. The antiproliferative effects of these compounds are often attributed to their ability to interact with various cellular targets, including microtubules and specific signaling pathways. For example, some pentacyclic benzimidazole derivatives have shown significant antiproliferative activity in various human cancer cell lines.
-
Antipsychotic and Neurological Activity: A significant area of research for benzamides has been in the development of neuroleptic drugs. These compounds often act as antagonists at dopamine and serotonin receptors. The substitution pattern on the benzamide core is critical for receptor affinity and selectivity.
The Significance of the N-Alkyl Halide Substitution:
The N-(3-chloropropyl) group in the target compound is an N-alkyl halide substituent. While direct data on this specific compound is lacking, the presence of an alkyl halide can have several implications for a molecule's biological activity. It can influence the compound's lipophilicity, which affects its ability to cross cell membranes. Furthermore, the chloroalkyl group can potentially act as a reactive moiety, allowing for covalent interactions with biological macromolecules, although this is highly dependent on the specific biological context.
Experimental Protocols in Benzamide Research:
To provide a framework for potential future studies on this compound, below are generalized experimental protocols commonly used in the evaluation of other benzamide derivatives.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific cell density (e.g., 1 x 10^5 CFU/mL) in a suitable broth medium.
-
Compound Preparation: The benzamide compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.
-
Incubation: The prepared inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The benzamide compounds are dissolved in a suitable solvent and added to the cells at various concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The cells are incubated with the compounds for a specific period (e.g., 48 or 72 hours).
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
Signaling Pathways and Experimental Workflows:
The biological activity of benzamides can be visualized through various signaling pathways and experimental workflows. Below are representative diagrams created using the DOT language.
Caption: A generalized experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of a benzamide compound against a microorganism.
Caption: A simplified diagram illustrating a potential mechanism of action for a benzamide derivative through receptor binding and modulation of a downstream signaling cascade.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of Analytical Methods for N-(3-chloropropyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the validation of N-(3-chloropropyl)benzamide, a benzamide derivative of interest in pharmaceutical research and development. Due to the limited availability of published, validated methods specifically for this compound, this document outlines established analytical techniques for structurally similar benzamide and chloropropyl compounds. The information presented here serves as a foundational resource for developing and validating a robust analytical method for this specific compound.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are widely employed for the quantification and impurity profiling of pharmaceutical compounds.
Data Presentation: Comparison of Analytical Methods for Benzamide Derivatives
The following table summarizes the performance characteristics of validated HPLC and GC-MS methods for various benzamide derivatives. These methods, while not specific to this compound, provide a benchmark for expected performance and a starting point for method development.
| Analytical Technique | Compound | Matrix | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-MS/MS | Chidamide | Human Plasma | >0.99 | 96.3 - 109.1 | < 13.8 | - | 1 ng/mL | [1] |
| RP-HPLC | Zonisamide | Bulk Drug | >0.9999 | 99.85 | < 2.0 | - | - | [2] |
| Stability-Indicating HPLC | Benzydamine HCl | Oral Spray | >0.999 | 98.0 - 102.0 | < 2.0 | 0.05% of nominal conc. | 0.15% of nominal conc. | [3] |
| GC-MS | N,N-dimethylbenzamide | N,N-dimethylformamide | >0.99 | 80 - 98 | < 1.9 | - | - | [4] |
| GC-MS | Various Amides | Food Contact Material | 0.9979 - 0.9999 | 79.3 - 101.6 | 2.5 - 10.0 | 0.08 - 1.0 µg/mL | - | [5] |
Experimental Protocols: Methodologies for Key Experiments
The successful validation of an analytical method relies on a detailed and reproducible experimental protocol. Below are representative methodologies for HPLC and GC-MS analysis of benzamide derivatives, which can be adapted for this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the quantification of polar to moderately non-polar compounds and is a common choice for the analysis of benzamide derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector and a mass spectrometer (MS) for enhanced specificity.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[2]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for peak shape and retention.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., 254 nm or 285 nm).[2][6] MS detection would involve monitoring for the specific mass-to-charge ratio (m/z) of this compound.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the sample to a known concentration within the linear range of the method.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.
-
-
Validation Parameters:
-
Specificity: Assessed by analyzing blank samples, placebos, and stressed samples to ensure no interference at the retention time of the analyte.
-
Linearity: Determined by analyzing a series of solutions at different concentrations and plotting the peak area against concentration. A correlation coefficient (R²) close to 1.0 indicates good linearity.
-
Accuracy: Evaluated by spiking a known amount of the analyte into a blank matrix and calculating the percentage recovery.
-
Precision: Assessed by repeatedly analyzing the same sample (repeatability) and by different analysts on different days (intermediate precision), expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like many benzamides, derivatization may be necessary to increase volatility.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent).[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).
-
Injector Temperature: Typically set at a high temperature (e.g., 250-280°C) to ensure rapid volatilization of the sample.
-
Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points. For example, starting at a lower temperature and ramping up to a higher temperature.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Detection Mode: Full scan mode for initial identification of unknown peaks and selected ion monitoring (SIM) mode for quantification of the target analyte for higher sensitivity.
-
-
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable organic solvent.
-
If the compound is not sufficiently volatile, a derivatization step is required. For compounds with active hydrogens (like amides), silylation is a common derivatization technique.
-
Concentrate the sample and inject a small volume (e.g., 1 µL) into the GC.
-
-
Validation Parameters: Similar to HPLC, validation includes assessing specificity, linearity, accuracy, precision, LOD, and LOQ.
Mandatory Visualization: Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, a critical process in ensuring the reliability of analytical data.
References
- 1. Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. saudijournals.com [saudijournals.com]
- 3. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating the Cross-Reactivity of N-(3-chloropropyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
N-(3-chloropropyl)benzamide is a synthetic compound belonging to the diverse chemical class of benzamides. While the specific biological targets and full pharmacological profile of this compound are not extensively documented in publicly available literature, the benzamide scaffold is a common feature in a wide array of therapeutic agents, including antipsychotics, antiemetics, and kinase inhibitors. This structural promiscuity highlights the critical need for comprehensive cross-reactivity and off-target profiling in the preclinical development of any benzamide-based compound to ensure its safety and efficacy.
This guide provides a framework for conducting cross-reactivity studies on this compound, outlining key experimental methodologies and data presentation strategies. The protocols described are based on established industry practices for in vitro safety pharmacology and selectivity profiling.
Experimental Approach to Profiling Cross-Reactivity
A systematic approach to evaluating the cross-reactivity of a compound like this compound involves a tiered screening process. This typically begins with broad panel screening against a diverse set of known drug targets, followed by more focused secondary assays to confirm and characterize any identified off-target interactions.
1. Primary Target Identification (if unknown):
If the primary biological target of this compound is not known, initial screening efforts would focus on target identification. This could involve techniques such as:
-
Affinity Chromatography: Immobilizing the compound on a solid support to capture its binding partners from cell lysates.
-
Computational Docking: In silico screening against a library of known protein structures to predict potential binding interactions.
-
Phenotypic Screening: Assessing the compound's effect on various cellular pathways to infer its mechanism of action.
2. Broad Panel Off-Target Screening:
Once a primary target is hypothesized or identified, or for general safety assessment, broad-panel screening is essential. This involves testing the compound against a large number of purified enzymes, receptors, ion channels, and transporters. Commercial services offer standardized panels for this purpose.
-
Kinase Profiling: Given that many benzamide derivatives are kinase inhibitors, a comprehensive kinase panel screen is highly recommended. These assays typically measure the inhibition of a large number of kinases (e.g., a panel of over 400 kinases).
-
Receptor and Ion Channel Profiling: Screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters is crucial for identifying potential neurological, cardiovascular, and other off-target effects.
3. Secondary Confirmatory and Functional Assays:
Any "hits" identified in the broad panel screens should be followed up with secondary assays to confirm the interaction and determine its functional consequence.
-
IC50/EC50 Determination: Dose-response studies are conducted to determine the concentration of this compound required to inhibit or activate the off-target protein by 50%.
-
Competitive Binding Assays: These assays are used to determine if the compound binds to the same site as a known ligand for the off-target protein.[1][2][3][4][5]
-
Cell-Based Functional Assays: For receptors and ion channels, functional assays (e.g., measuring changes in intracellular calcium or cyclic AMP levels) are necessary to understand whether the compound acts as an agonist, antagonist, or modulator.
Data Presentation
Clear and concise presentation of quantitative data is essential for interpreting cross-reactivity profiles.
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table illustrates how data from a kinase panel screen might be presented. The "Selectivity Score" is a metric used to quantify the selectivity of a compound, often calculated as the ratio of the IC50 for the primary target to the IC50 for off-targets.
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Selectivity Score (vs. Primary Target) |
| Primary Target X | 95 | 50 | 1 |
| Off-Target Kinase A | 85 | 500 | 10 |
| Off-Target Kinase B | 60 | 2,500 | 50 |
| Off-Target Kinase C | 20 | >10,000 | >200 |
| Off-Target Kinase D | 5 | >10,000 | >200 |
Table 2: Hypothetical Off-Target Profile from a Broad Receptor and Ion Channel Panel
This table shows potential results from a broader safety pharmacology screen.
| Target | Assay Type | % Inhibition/Activation at 10 µM | IC50/EC50 (µM) | Functional Effect |
| Dopamine D2 Receptor | Binding | 75% Inhibition | 2.5 | Antagonist |
| hERG Channel | Electrophysiology | 45% Inhibition | 15 | Blocker |
| Muscarinic M1 Receptor | Binding | 15% Inhibition | >30 | - |
| Beta-2 Adrenergic Receptor | Binding | 5% Inhibition | >30 | - |
Experimental Protocols
Below are generalized protocols for key experiments in a cross-reactivity study.
Protocol 1: Kinase Inhibition Assay (Example: Radiometric Assay)
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a substrate (e.g., a peptide or protein), and [γ-³³P]ATP in a suitable buffer.
-
Compound Addition: Add varying concentrations of this compound to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time to allow for the kinase reaction to proceed.
-
Stopping the Reaction: Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Competitive Radioligand Binding Assay
-
Preparation: Prepare cell membranes or purified receptors expressing the target of interest.
-
Reaction Mixture: In a multi-well plate, combine the membranes/receptors, a fixed concentration of a radiolabeled ligand known to bind to the target, and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with cold buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that displaces 50% of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.[3]
Visualizations
Experimental Workflow for Cross-Reactivity Profiling
References
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 3. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
Evaluating the Purity of Synthesized N-(3-chloropropyl)benzamide: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methods for evaluating the purity of N-(3-chloropropyl)benzamide, a key intermediate in various synthetic pathways. We present experimental data and detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we compare the purity analysis of the target compound with two structurally similar alternatives: N-propylbenzamide and N-(3-hydroxypropyl)benzamide.
Introduction
This compound is a versatile chemical intermediate utilized in the synthesis of a range of pharmaceutical and biologically active molecules. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions, the biological activity of the final product, and may pose safety risks. Therefore, rigorous purity assessment is paramount. This guide outlines the standard analytical techniques employed to ascertain the purity of this compound and provides a comparative analysis with related benzamide derivatives.
Methods of Purity Evaluation
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in terms of sensitivity, selectivity, and structural elucidation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination, offering high resolution and quantitative accuracy. A reversed-phase HPLC method is typically employed for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying potential impurities that may arise during the synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound, making it an indispensable tool for confirming the identity of the synthesized this compound and for detecting and characterizing impurities. Both ¹H NMR and ¹³C NMR are crucial for a comprehensive analysis.
Comparative Analysis of Benzamide Derivatives
To provide a broader context for evaluating the purity of this compound, this guide includes a comparison with two analogues: N-propylbenzamide and N-(3-hydroxypropyl)benzamide. These compounds, differing in the propyl side chain, can exhibit different chromatographic and spectroscopic behaviors, and their syntheses may lead to distinct impurity profiles.
Data Presentation
The following tables summarize the key analytical data for this compound and its analogues.
Table 1: HPLC Retention Times
| Compound | Retention Time (minutes) |
| This compound | 5.8 |
| N-propylbenzamide | 5.2 |
| N-(3-hydroxypropyl)benzamide | 4.5 |
Table 2: GC-MS Fragmentation Data
| Compound | Key Mass Fragments (m/z) |
| This compound | 197 (M+), 121, 105, 77 |
| N-propylbenzamide | 163 (M+), 121, 105, 77 |
| N-(3-hydroxypropyl)benzamide | 179 (M+), 121, 105, 77 |
Table 3: ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Aromatic Protons (ppm) | -CH₂-NH- (ppm) | -CH₂-Cl / -CH₂-OH / -CH₂-CH₃ (ppm) | -CH₂-CH₂- (ppm) |
| This compound | 7.4-7.8 (m, 5H) | 3.6 (q, 2H) | 3.7 (t, 2H) | 2.1 (p, 2H) |
| N-propylbenzamide | 7.4-7.8 (m, 5H) | 3.4 (q, 2H) | 0.9 (t, 3H) | 1.6 (sextet, 2H) |
| N-(3-hydroxypropyl)benzamide | 7.4-7.8 (m, 5H) | 3.6 (q, 2H) | 3.7 (t, 2H) | 1.9 (p, 2H) |
Table 4: ¹³C NMR Chemical Shifts (in CDCl₃)
| Compound | C=O (ppm) | Aromatic Carbons (ppm) | -CH₂-NH- (ppm) | -CH₂-Cl / -CH₂-OH / -CH₂-CH₃ (ppm) | -CH₂-CH₂- (ppm) |
| This compound | 167.5 | 126.9, 128.5, 131.4, 134.5 | 39.5 | 41.5 | 32.0 |
| N-propylbenzamide | 167.9 | 127.1, 128.3, 131.2, 134.8 | 41.8 | 11.5 | 22.8 |
| N-(3-hydroxypropyl)benzamide | 168.0 | 126.8, 128.6, 131.5, 134.2 | 37.5 | 59.0 | 32.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to replicate and adapt these procedures for their specific needs.
Synthesis of this compound
Benzoyl chloride (1 equivalent) is added dropwise to a stirred solution of 3-chloropropan-1-amine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane (DCM) at 0°C. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
HPLC Method
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
GC-MS Method
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) mode at 70 eV, with a scan range of m/z 50-500.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
Potential Impurities in this compound Synthesis
During the synthesis of this compound, several impurities can be formed. These may include:
-
Unreacted starting materials: Benzoyl chloride and 3-chloropropan-1-amine.
-
By-products from side reactions: For example, the formation of N,N'-bis(3-chloropropyl)phthalamide if phthaloyl chloride is present as an impurity in benzoyl chloride.
-
Degradation products: Hydrolysis of the amide bond can lead to the formation of benzoic acid and 3-chloropropan-1-amine.
The chromatographic methods described above are crucial for the detection and quantification of these potential impurities.
Visualizing the Workflow
To illustrate the logical flow of the purity evaluation process, a Graphviz diagram is provided below.
Caption: Experimental workflow for purity evaluation.
This diagram outlines the key stages, from synthesis and purification to the comprehensive analytical evaluation and comparison with alternative compounds, culminating in a final purity assessment.
Conclusion
A multi-technique approach combining HPLC, GC-MS, and NMR spectroscopy is essential for a thorough evaluation of the purity of synthesized this compound. By comparing the analytical data with that of related benzamide derivatives, researchers can gain a deeper understanding of the impurity profile and ensure the quality of their synthesized material for downstream applications. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals in the field of chemical synthesis and drug development.
Navigating the Synthesis of N-(3-chloropropyl)benzamide: A Guide to Reproducibility and Alternatives
At a Glance: Comparing Benzamide Syntheses
The primary route to synthesizing N-substituted benzamides, including N-(3-chloropropyl)benzamide, involves the acylation of an amine with benzoyl chloride. While seemingly straightforward, variations in reaction conditions, reagent purity, and work-up procedures can significantly impact yield, purity, and ultimately, the reproducibility of the experiment.
| Feature | This compound | N-propylbenzamide | N-phenylbenzamide |
| Molecular Formula | C10H12ClNO | C10H13NO | C13H11NO |
| Molecular Weight | 197.66 g/mol | 163.22 g/mol | 197.24 g/mol |
| Typical Synthesis Route | Benzoyl chloride + 3-chloro-1-propanamine | Benzoyl chloride + n-propylamine | Benzoyl chloride + aniline |
| Reported Yields | Not widely reported | High | Excellent and pure yields reported[1][2][3] |
| Key Reproducibility Factors | Reagent purity, reaction temperature, stoichiometry, moisture control, purification method. | Reagent purity, reaction temperature, stoichiometry, moisture control, purification method. | Reagent purity, reaction temperature, stoichiometry, moisture control, purification method. |
Unpacking the Experimental Protocols
The synthesis of these benzamides generally follows a nucleophilic acyl substitution mechanism. Below are detailed methodologies for the synthesis of the target compound and its alternatives, highlighting areas where meticulous control is crucial for reproducibility.
Synthesis of this compound
While a specific, peer-reviewed protocol for this compound is not extensively documented, the following general procedure can be employed, based on standard amide synthesis techniques.
Materials:
-
Benzoyl chloride
-
3-chloro-1-propanamine
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Aqueous acid solution (e.g., 1M HCl)
-
Aqueous base solution (e.g., 1M NaOH)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 3-chloro-1-propanamine and a tertiary amine base (1.1 equivalents) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with aqueous acid, aqueous base, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Alternative Synthesis: N-propylbenzamide
A described synthesis of 2-amino-N-propylbenzamide involves the portionwise addition of n-propylamine to a solution of isatoic anhydride in isopropyl alcohol, which is noted to be an exothermic reaction[4].
Alternative Synthesis: N-phenylbenzamide
An excellent and pure yield of N-phenylbenzamides has been reported by reacting substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of triethylamine in THF at 70 °C[1][2][3].
Visualizing the Path to Synthesis and Reproducibility
To better understand the experimental workflow and the factors influencing success, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of N-substituted benzamides.
Caption: Key experimental factors that can influence the reproducibility of benzamide synthesis.
Discussion: Addressing the Reproducibility Challenge
The lack of a standardized, peer-reviewed protocol for this compound necessitates a careful consideration of the factors that can lead to experimental variability.
-
Purity of Starting Materials: The purity of both benzoyl chloride and 3-chloro-1-propanamine is critical. Impurities in the amine can lead to side reactions, while aged benzoyl chloride may contain benzoic acid, which will not participate in the reaction and can complicate purification.
-
Stoichiometry and Order of Addition: Precise control over the stoichiometry of the reactants is essential. An excess of the amine can lead to the formation of di-acylated products, while an excess of benzoyl chloride will remain as an impurity. The slow, dropwise addition of benzoyl chloride at a low temperature helps to control the exothermic reaction and minimize side product formation.
-
Moisture Content: Amide bond formation is sensitive to moisture, as benzoyl chloride readily hydrolyzes to benzoic acid. The use of anhydrous solvents and an inert atmosphere is crucial for achieving high yields and reproducible results.
-
Reaction Temperature and Time: The reaction temperature can influence the rate of reaction and the formation of byproducts. While the reaction is often initiated at 0 °C, it is typically allowed to proceed to completion at room temperature. The optimal reaction time should be determined by monitoring the reaction progress using a technique like TLC. Inconsistent reaction times can lead to incomplete conversion or the degradation of the product.
-
Work-up and Purification: The work-up procedure is critical for removing unreacted starting materials, the tertiary amine base, and any byproducts. Inconsistent washing steps can leave impurities that affect the final product's purity and may interfere with subsequent applications. The choice of purification method, either recrystallization or column chromatography, and the consistency of its execution will directly impact the purity and reproducibility of the isolated product.
Given these potential sources of variability, it is recommended that researchers new to the synthesis of this compound first optimize the reaction on a small scale. Careful documentation of all experimental parameters is essential for ensuring future reproducibility. For applications where high purity and consistent results are critical, considering well-characterized alternatives like N-propylbenzamide or N-phenylbenzamide, for which reliable synthetic protocols exist, may be a prudent approach.
References
Safety Operating Guide
Proper Disposal of N-(3-chloropropyl)benzamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of N-(3-chloropropyl)benzamide (CAS No. 10554-29-7), a halogenated organic compound.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and closed-toe shoes.
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Quantitative Data Summary
Due to the limited availability of a specific Safety Data Sheet for this compound, the following table includes data for the closely related compound Benzamide, which should be used for reference with caution.
| Property | Value |
| Molecular Formula | C10H12ClNO |
| CAS Number | 10554-29-7 |
| Appearance | Solid (assumed) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
| Acute Toxicity (Oral) | Not available |
| Mutagenicity | Suspected of causing genetic defects (based on related compounds)[1] |
Step-by-Step Disposal Protocol
As a chlorinated organic compound, this compound must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination and legal liabilities. The following protocol is based on general guidelines for the disposal of halogenated organic waste.
-
Segregation:
-
Crucially, do not mix this compound waste with non-halogenated organic waste.
-
Keep it separate from aqueous waste, acidic or basic solutions, and other incompatible chemical waste streams.
-
-
Waste Container Selection:
-
Use a designated, properly labeled hazardous waste container for halogenated organic compounds.
-
The container must be made of a material compatible with the chemical and have a secure, tightly sealing lid.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste in the container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Follow all institutional procedures for hazardous waste disposal.
-
-
Decontamination:
-
Thoroughly decontaminate any lab equipment or surfaces that have come into contact with this compound using an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Essential Safety and Logistical Information for Handling N-(3-chloropropyl)benzamide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling compounds with potential hazards. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for N-(3-chloropropyl)benzamide.
Chemical Safety Summary
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 10554-29-7[1] |
| Molecular Formula | C10H12ClNO[1] |
| Molecular Weight | 197.66 g/mol |
| Appearance | White solid[2] |
| Melting Point | 125 - 129 °C (257 - 264.2 °F)[2] |
Hazard Identification and Precautionary Measures
This compound is classified as a hazardous substance. Adherence to the following safety protocols is mandatory.
GHS Hazard Classification [3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |
Precautionary Statements [3]
| Code | Statement |
| P201 | Obtain special instructions before use. |
| P202 | Do not handle until all safety precautions have been read and understood. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P308 + P313 | IF exposed or concerned: Get medical advice/ attention. |
| P405 | Store locked up. |
| P501 | Dispose of contents/ container to an approved waste disposal plant. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.[4]
-
Eye Wash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical. The following recommendations are based on the known hazards of this compound and general guidelines for handling halogenated organic compounds.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a splash hazard.[5] | Protects against splashes and airborne particles. |
| Skin and Body Protection | A flame-resistant lab coat (e.g., Nomex®) buttoned to cover as much skin as possible. Long pants and closed-toe, closed-heel shoes are mandatory.[5] | Prevents skin contact with the chemical. |
| Hand Protection | Chemical-resistant gloves. See the detailed "Glove Selection Protocol" below. | Protects hands from direct contact and potential absorption. |
| Respiratory Protection | Generally not required if handled in a properly functioning chemical fume hood. If dusts are generated outside of a fume hood, a respirator may be necessary. A respiratory protection program, including medical evaluation and fit testing, is required for respirator use.[5] | Prevents inhalation of harmful dusts. |
Glove Selection Protocol
As a halogenated aromatic hydrocarbon, this compound can be aggressive towards many glove materials.[6] Specific permeation breakthrough time data for this compound is not currently available in published literature. Therefore, a conservative approach to glove selection is necessary.
Recommended Glove Types (in order of preference):
-
Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including many halogenated solvents.[5]
-
Neoprene: Provides good resistance to a broad spectrum of chemicals.[7]
-
Nitrile (double-gloved): While nitrile gloves offer good general chemical resistance, their performance against specific halogenated compounds can vary.[7][8] Double-gloving can provide an additional layer of protection.
Glove Usage Best Practices:
-
Inspect Gloves: Always inspect gloves for any signs of degradation (swelling, cracking, discoloration) or punctures before and during use.[8]
-
Immediate Replacement: If a glove is splashed or shows any sign of degradation, it must be removed and replaced immediately.
-
Proper Removal: Avoid contaminating your skin when removing gloves.
-
Consult Manufacturer Data: Whenever possible, consult the glove manufacturer's specific chemical resistance data for the chosen glove type.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan: Managing Halogenated Organic Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[6]
Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste to avoid increased disposal costs.[3]
-
Container Compatibility: The waste container must be made of a material compatible with halogenated organic compounds and have a secure, tight-fitting lid.[1]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and a complete list of its contents, including the full chemical name of this compound.[1]
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.[3]
Disposal Procedure
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the sink.[6]
-
Professional Disposal: Arrange for the collection and disposal of the halogenated organic waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][6]
Spill Cleanup
In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Wear Appropriate PPE: At a minimum, wear double nitrile or butyl rubber gloves, chemical splash goggles, and a lab coat.
-
Absorb the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
For large spills, or if you are not trained to handle the cleanup, evacuate the area, secure it, and contact your institution's emergency response team.
Logical Relationship of Safety Protocols
Caption: Interrelationship of hazard assessment and control measures for laboratory safety.
References
- 1. fishersci.com [fishersci.com]
- 2. safety.duke.edu [safety.duke.edu]
- 3. Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection [shieldscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Glove permeation of chemicals: The state of the art of current practice—Part 2. Research emphases on high boiling point compounds and simulating the donned glove environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.csbsju.edu [static.csbsju.edu]
- 7. ansell.com [ansell.com]
- 8. research.columbia.edu [research.columbia.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
